Dichloro((1,2-eta)-cyclohexene)platinum
Description
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Properties
CAS No. |
97158-13-9 |
|---|---|
Molecular Formula |
C6H10Cl2Pt |
Molecular Weight |
348.13 g/mol |
IUPAC Name |
cyclohexene;dichloroplatinum |
InChI |
InChI=1S/C6H10.2ClH.Pt/c1-2-4-6-5-3-1;;;/h1-2H,3-6H2;2*1H;/q;;;+2/p-2 |
InChI Key |
YLGBCLOZRVSDLW-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC=CC1.Cl[Pt]Cl |
Origin of Product |
United States |
coordination geometry of platinum(II) cyclohexene complexes
An In-Depth Technical Guide to the Coordination Geometry of Platinum(II) Cyclohexene Complexes
Abstract
This technical guide provides a comprehensive exploration of the coordination chemistry of platinum(II) cyclohexene complexes. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the fundamental principles governing the platinum-olefin bond, methodologies for synthesis and structural elucidation, and the implications of coordination geometry on reactivity and application. We will move beyond simple procedural descriptions to explain the underlying causality of experimental choices, grounding theoretical models with practical, field-proven insights. The guide emphasizes the integration of spectroscopic and crystallographic data to build a complete, self-validating understanding of these historically significant and functionally versatile organometallic compounds.
Introduction: The Significance of the Platinum-Olefin Bond
Platinum(II), with its d⁸ electron configuration, exhibits a strong preference for a square planar coordination geometry, a feature that has profound implications for its reactivity and has been foundational in the development of anticancer drugs like cisplatin.[1][2][3] The discovery of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, in the 1820s marked the birth of organometallic chemistry and presented a chemical bonding puzzle that would not be solved for over a century.[4][5][6][7] This seminal complex, containing an ethylene ligand bound to a platinum(II) center, established the paradigm for metal-olefin interactions.[7]
Cyclohexene, as a cyclic olefin, presents a sterically more demanding and conformationally distinct ligand compared to ethylene. Understanding its coordination to Pt(II) is critical for applications ranging from catalysis, where olefins are key substrates, to medicinal chemistry, where lipophilic moieties can modulate a drug's bioavailability and mechanism of action.[8][9] This guide will dissect the coordination of cyclohexene to Pt(II), starting from the electronic structure of the bond and progressing to the macroscopic properties and applications of the resulting complexes.
The Dewar-Chatt-Duncanson Model: A Synergistic Bonding Framework
The nature of the platinum-olefin bond is elegantly described by the Dewar-Chatt-Duncanson (DCD) model.[10][11] This model is paramount to understanding the stability and reactivity of Pt(II)-cyclohexene complexes. It proposes a synergistic interaction involving two primary components:
-
σ-Donation: The filled π-bonding orbital of the cyclohexene C=C double bond overlaps with an empty hybrid orbital (typically a dσp hybrid) on the platinum(II) center. This constitutes a ligand-to-metal σ-donation of electron density.[10][12]
-
π-Back-donation: A filled d-orbital on the platinum(II) center (of π-symmetry) overlaps with the empty π* antibonding orbital of the cyclohexene C=C double bond. This metal-to-ligand back-donation populates the olefin's antibonding orbital.[10][11]
This dual-component bonding model explains the key structural and spectroscopic features observed upon coordination. The net effect is a reduction in the C=C bond order, leading to an observable elongation of the C=C bond and a decrease in its vibrational frequency in infrared (IR) spectroscopy.[11][12] The rehybridization of the olefinic carbons from sp² towards sp³ is also a consequence of this interaction.[11][12]
Caption: General synthetic workflow for Pt(II) cyclohexene complexes.
Structural Characterization: A Multi-Technique Approach
A definitive understanding of the coordination geometry requires a combination of analytical techniques.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most unambiguous structural data. [13]For a typical Pt(II) cyclohexene complex, the analysis reveals:
-
Square Planar Geometry: The platinum atom lies at the center of a square plane, with the four ligand donor atoms at the corners. [5][14]* Olefin Orientation: The C=C bond of the cyclohexene is typically oriented perpendicular, or nearly so, to the square plane of the platinum complex. [4][6]This orientation maximizes the overlap for both σ-donation and π-back-donation as predicted by the DCD model.
-
Bond Lengths: The Pt-C bond distances are typically in the range of 2.1-2.3 Å. Crucially, the cyclohexene C=C bond is elongated compared to free cyclohexene (~1.34 Å), a direct consequence of populating the π* antibonding orbital. [11]The Pt-Cl bond trans to the olefin is often slightly longer than the cis Pt-Cl bonds, an effect known as the trans-influence. [4][7]
Parameter Free Cyclohexene Coordinated Cyclohexene (Typical) Rationale C=C Bond Length ~1.34 Å > 1.37 Å π-back-donation into the C=C π* orbital weakens the bond. [11] Pt-C Bond Length N/A ~2.1 - 2.3 Å Formation of the Pt-C σ-bonds. Pt-Cl (trans to C=C) N/A ~2.34 pm (in Zeise's salt) [4] Trans-influence of the olefin ligand. | IR ν(C=C) Stretch | ~1650 cm⁻¹ | ~1500-1525 cm⁻¹ | Reduced C=C bond order upon coordination. [12]|
Table 1: Comparison of structural and spectroscopic data for free vs. coordinated cyclohexene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the structure and purity of complexes in solution. [15][16]
-
¹H NMR: The olefinic protons of the coordinated cyclohexene show a significant upfield shift compared to the free ligand. This is due to the shielding effect of the platinum d-orbitals. A key diagnostic feature is the presence of "platinum satellites"—smaller peaks flanking the main resonance due to coupling between the protons and the ¹⁹⁵Pt isotope (I=1/2, 33.8% natural abundance). The magnitude of the ²JPt-H coupling constant provides information about the strength of the Pt-olefin interaction.
-
¹³C NMR: Similar to ¹H NMR, the olefinic carbons experience an upfield shift upon coordination. Coupling to ¹⁹⁵Pt (¹JPt-C) is also observed and is a definitive indicator of a direct Pt-C bond. [17]* ¹⁹⁵Pt NMR: This technique is highly sensitive to the coordination environment of the platinum center. [18][19]The chemical shift can confirm the Pt(II) oxidation state and provide information about the nature of the ligands. For example, the substitution of a chloride ligand with a phosphine will induce a dramatic change in the ¹⁹⁵Pt chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and powerful method to confirm the coordination of the cyclohexene ligand. As predicted by the DCD model, the weakening of the C=C bond results in a decrease of its stretching frequency (ν(C=C)). [12]For free cyclohexene, this band appears around 1650 cm⁻¹. In a Pt(II) complex, this band shifts to a lower frequency, typically in the 1500-1525 cm⁻¹ range. This shift of ~125-150 cm⁻¹ is considered definitive proof of olefin coordination.
Isomerism in Square Planar Cyclohexene Complexes
For complexes of the type [PtX₂L(olefin)], where X and L are different monodentate ligands, cis and trans geometrical isomers are possible. [14][20]The relative stability of these isomers can be influenced by both steric and electronic factors. For instance, two bulky ligands will preferentially occupy trans positions to minimize steric repulsion. [20] The characterization of these isomers is often achieved through NMR spectroscopy, as the symmetry of the two isomers is different, leading to distinct spectra. [14][21]In some cases, isomerization can occur in solution, leading to an equilibrium mixture of cis and trans forms, which can be solvent-dependent. [14][22]
Caption: Cis and trans isomers of a [PtCl₂(C₆H₁₀)(L)] complex.
Applications in Catalysis and Medicinal Chemistry
The coordination of cyclohexene to a Pt(II) center is the crucial activation step in many catalytic transformations. In reactions like hydrosilylation and hydroboration, the Pt-olefin complex is a key intermediate that brings the reactants together and facilitates bond formation. [9][23][24]The lability and electronic properties of the cyclohexene ligand can be tuned by modifying the other ligands on the platinum center to optimize catalytic activity. [25] In drug development, platinum complexes are a cornerstone of cancer chemotherapy. [2][26][27]While cyclohexene itself is not a common ligand in clinically approved drugs, the related 1,2-diaminocyclohexane ("dach") ligand is a key component of the successful drug Oxaliplatin. [8][28]The principles of Pt(II) coordination chemistry are directly applicable. Introducing lipophilic ligands like cyclohexene or its derivatives can enhance cellular uptake and alter the drug's mechanism of action, potentially overcoming resistance to traditional platinum drugs like cisplatin. [8][29]
Experimental Protocols
Synthesis of Dichloro(η²-cyclohexene)platinum(II) Dimer
-
Trustworthiness: This protocol is a standard literature procedure. The successful synthesis is validated by the characteristic color change and the subsequent spectroscopic analysis.
-
Methodology:
-
Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄], 1.0 g, 2.41 mmol) in 15 mL of deionized water in a 100 mL round-bottom flask.
-
Add 15 mL of 95% ethanol, followed by 5 mL of cyclohexene (4.06 g, 49.4 mmol).
-
Seal the flask and stir the biphasic mixture vigorously at room temperature for 72 hours. The color of the solution will gradually change from deep red to pale yellow, and a yellow precipitate will form.
-
Collect the yellow solid by vacuum filtration.
-
Wash the solid sequentially with water (3 x 10 mL), ethanol (2 x 10 mL), and diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield the yellow dimeric complex, [(η²-C₆H₁₀)PtCl₂]₂.
-
Spectroscopic Characterization
-
Expertise: The combination of IR and NMR provides a self-validating system to confirm the identity of the product. The IR confirms coordination, and the NMR confirms the structure and purity in solution.
-
Methodology:
-
IR Spectroscopy:
-
Acquire an IR spectrum of the solid product (e.g., using a KBr pellet or ATR).
-
Validation: Confirm the presence of a band in the 1500-1525 cm⁻¹ region, corresponding to the coordinated C=C stretch. Confirm the absence of the free cyclohexene band at ~1650 cm⁻¹.
-
-
NMR Spectroscopy:
-
Dissolve a small sample (~10 mg) of the dimer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation: In the ¹H NMR spectrum, identify the upfield-shifted olefinic proton signals. Look for the characteristic ¹⁹⁵Pt satellite peaks flanking this signal. In the ¹³C NMR, identify the upfield-shifted olefinic carbon signals and their coupling to ¹⁹⁵Pt.
-
-
Conclusion and Future Perspectives
The is a well-defined system governed by the principles of the Dewar-Chatt-Duncanson model. A square planar geometry with the olefin oriented perpendicular to the coordination plane is the universally accepted structure, robustly supported by decades of crystallographic and spectroscopic evidence. The true value for researchers lies in understanding how this fundamental coordination geometry can be manipulated. By systematically varying the ancillary ligands (X and L in [PtX₂L(cyclohexene)]), scientists can precisely tune the electronic properties and steric environment of the platinum center. This control directly impacts the strength of the Pt-cyclohexene bond, influencing its lability in catalytic cycles and modulating the biological activity in potential therapeutic agents. Future research will likely focus on incorporating these complexes into more complex architectures, such as functional polymers or targeted drug delivery systems, where the predictable and tunable coordination geometry of the Pt(II)-cyclohexene core will be an invaluable design element.
References
- Platinum(II) Complexes with 10-(Aryl)phenoxarsines: Synthesis, Cis/Trans Isomerization, and Luminescence. ACS Publications.
- Zeise's salt. Wikipedia.
- Cis–trans isomerism in a square-planar platinum(II) complex bearing bulky fluorinated phosphane ligands. International Union of Crystallography.
- Synthesis and in vitro Antitumor Potency of (Cyclohexane-1,2-Diamine)Platinum(II) Complexes with Aminotris(Methylenephosphonic Acid) as Bone-Seeking Ligand. PMC.
- Zeise's salt. chemeurope.com.
- [(C2H4)PtCl3]-, the Anion of Zeise's Salt, K[(C2H4)PtCl3]·H2O. ACS Publications.
- The nature of bonding in zerovalent platinum–acetylene complexes. RSC Publishing.
- Synthesis and in vitro antiproliferative activity of platinum(II) complexes with N-monoalkyl 1R,2R-diaminocyclohexane as ligands. PubMed.
- Dewar–Chatt–Duncanson model. Grokipedia.
- Cis and trans platinum(ii) N-heterocyclic carbene isomers. RSC Publishing.
- π bonded ligands. Unknown Source.
- Cyclometalated Platinum(II) Complexes in a Cis-N,N Configuration: Photophysical Properties and Isomerization to Trans Isomers. ACS Publications.
- Aromaticity in Ancient Zeise's Salt. PMC.
- Dewar–Chatt–Duncanson model. Wikipedia.
- Zeises salt. SweetStudy.
- Chapter 4 Olefin Metal Complexes. Unknown Source.
- Cis and trans platinum(ii) N-heterocyclic carbene isomers: synthesis, characterization and biological activity. RSC Publishing.
- Synthesis and Characterisation of Fluorescent Novel Pt(II) Cyclometallated Complexes with Anticancer Activity. MDPI.
- Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. PMC.
- Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Publications.
- New chemistry of olefin complexes of platinum(II) unravelled by basic conditions: synthesis and properties of elusive cationic species. ResearchGate.
- Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands. PMC.
- Platinum(II) Complexes Featuring Chiral Diphosphines and N-Heterocyclic Carbene Ligands: Synthesis and Evaluation as Cycloisomerization Catalysts. ACS Publications.
- New Chiral Complexes of Platinum(II) as Catalysts for the Enantioselective Baeyer−Villiger Oxidation of Ketones with Hydrogen Peroxide: Dissymmetrization of meso-Cyclohexanones. ACS Publications.
- Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes. PMC.
- Synthesis, platinum-195 nuclear magnetic resonance spectroscopic and extended X-ray absorption fine structure studies on platinum-(II) and -(IV) thioether macrocyclic complexes. RSC Publishing.
- Synthesis and Characterization of Platinum(II) and Platinum(IV) Complexes Containing R-(-)-Cyclohexylethylamine. ResearchGate.
- Metal Complexes for Therapeutic Applications. eScholarship.
- Studies of the Mechanism of Action of Platinum(II) Complexes with Potent Cytotoxicity in Human Cancer Cells. ACS Publications.
- Structural Aspects of Monomeric Platinum Coordination Complexes. SCIRP.
- Towards Platinum(II) Complexes for in cellulo Applications: Synthesis, Characterization, Biological and Catalytic Evaluation. FULIR.
- Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands. Semantic Scholar.
- Cyclometalated Platinum(II) Complexes Simultaneously Catalyze the Cross-Linking of Polysiloxanes and Function as Luminophores. ACS Publications.
- Five Coordinate Platinum(II) in [Pt(bpy)(cod)(Me)][SbF 6 ]: A Structural and Spectroscopic Study. MDPI.
- Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands. PMC.
- Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Unknown Source.
- A review on historical developments to current scenario of Pt complexes and their medicinal importance. Allied Academies.
- Synthesis and characterization of Pt(II) and Pd(II) complexes with planar aromatic oximes. SpringerLink.
- 31P and 195Pt solid-state NMR and DFT studies on platinum(i) and platinum(ii) complexes. RSC Publishing.
- Five-coordinate olefin complexes of platinum(II) containing .sigma.-bonded carbon ligands. Coordination environment and stability. ACS Publications.
- A Crystallographic Study of Platinum(II) Complexes. Lund University.
- Platinum metal complexes in medicine. Chemistry World.
- Synthesis, structure, and spectroscopic properties of ortho-metalated platinum(II) complexes. Office of Scientific and Technical Information.
- (PDF) Synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands: X-ray crystal structures of platinum(II) complexes and use of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions. ResearchGate.
- Synthesis and structure of two novel trans-platinum complexes. IUCr Journals.
- Luminescent Platinum(II) Complexes with Terdentate N∧C∧C Ligands. ACS Publications.
Sources
- 1. Structural Aspects of Monomeric Platinum Coordination Complexes [scirp.org]
- 2. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Zeise's salt - Wikipedia [en.wikipedia.org]
- 5. Zeise's_salt [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sweetstudy.com [sweetstudy.com]
- 8. Synthesis and in vitro Antitumor Potency of (Cyclohexane-1,2-Diamine)Platinum(II) Complexes with Aminotris(Methylenephosphonic Acid) as Bone-Seeking Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DewarâChattâDuncanson model â Grokipedia [grokipedia.com]
- 11. Dewar–Chatt–Duncanson model - Wikipedia [en.wikipedia.org]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Five Coordinate Platinum(II) in [Pt(bpy)(cod)(Me)][SbF6]: A Structural and Spectroscopic Study [mdpi.com]
- 18. Synthesis, platinum-195 nuclear magnetic resonance spectroscopic and extended X-ray absorption fine structure studies on platinum-(II) and -(IV) thioether macrocyclic complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. 31P and 195Pt solid-state NMR and DFT studies on platinum(i) and platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. journals.iucr.org [journals.iucr.org]
- 21. Cis and trans platinum(ii) N-heterocyclic carbene isomers: synthesis, characterization and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. pubs.acs.org [pubs.acs.org]
- 26. escholarship.org [escholarship.org]
- 27. Platinum metal complexes in medicine | Article | Chemistry World [chemistryworld.com]
- 28. Synthesis and in vitro antiproliferative activity of platinum(II) complexes with N-monoalkyl 1R,2R-diaminocyclohexane as ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Pi-Backbonding Mechanism in Dichloro((1,2-eta)-cyclohexene)platinum(II)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the pi-backbonding mechanism in dichloro((1,2-eta)-cyclohexene)platinum(II), a representative platinum-olefin complex. It delves into the foundational Dewar-Chatt-Duncanson model, detailing the synergistic interplay of ligand-to-metal sigma donation and metal-to-ligand pi-backdonation. Through an analysis of structural, spectroscopic, and computational data, this guide elucidates the nuanced electronic and structural consequences of this bonding paradigm. Furthermore, it explores the broader implications of platinum-olefin interactions in the context of drug development, highlighting the potential for these complexes in medicinal chemistry. Detailed experimental protocols for the synthesis and characterization of such complexes are provided to facilitate further research in this critical area of organometallic chemistry.
Introduction: The Significance of Platinum-Alkene Bonding
Platinum complexes have established a significant role in both modern medicine and materials science.[1] In the medical field, platinum-based drugs like cisplatin have transformed cancer therapy by cross-linking DNA in cancerous cells, which inhibits cell replication and triggers apoptosis.[1][2] The synthesis and properties of these compounds are critical areas of research for the advancement of cancer treatments.[1] Beyond their pharmaceutical applications, the distinct electronic and catalytic characteristics of platinum compounds make them highly valuable in materials science for the creation of advanced materials, catalysts, and sensors.[1]
At the heart of the reactivity and stability of many organoplatinum compounds lies the nature of the bond between the platinum center and unsaturated organic ligands, such as alkenes. The complex dichloro((1,2-eta)-cyclohexene)platinum(II) serves as an excellent case study for understanding this fundamental interaction. This guide will dissect the core principles of the pi-backbonding mechanism in this specific complex, providing researchers with the foundational knowledge and practical insights necessary to explore its potential applications.
The Dewar-Chatt-Duncanson Model: A Unifying Framework
The electronic interaction between a transition metal and an alkene ligand is best described by the Dewar-Chatt-Duncanson (DCD) model.[3][4][5] This model, a cornerstone of organometallic chemistry, posits a synergistic bonding mechanism composed of two primary components:
-
Sigma (σ) Donation: The filled π-orbital of the alkene ligand overlaps with a vacant d-orbital on the platinum center, resulting in the donation of electron density from the ligand to the metal.[4][5]
-
Pi (π) Backbonding: A filled d-orbital on the platinum atom donates electron density back into the empty π* (antibonding) orbital of the alkene ligand.[4][5]
This dual-component bonding model explains the stability of metal-alkene complexes and the structural and spectroscopic changes observed in the alkene upon coordination.
Sources
Engineering Organometallic Stability: A Technical Guide to the Physical Properties and Synthesis of Platinum Cyclohexene Dimer
Executive Summary
In organometallic chemistry, the utility of a complex relies heavily on the delicate balance between structural stability and ligand lability. The platinum cyclohexene dimer—formally known as1[1]—exemplifies this equilibrium. As a structural analog to the historically significant Zeise's dimer, this compound serves as a critical intermediate in both industrial catalysis (such as silicone curing) and advanced pharmaceutical drug development. This whitepaper provides an in-depth analysis of its physical properties, structural mechanics, and a self-validating protocol for its synthesis.
Chemical Identity & Quantitative Physical Properties
Understanding the baseline physical properties of the platinum cyclohexene dimer is paramount for downstream applications, particularly when calculating stoichiometric equivalents for ligand substitution reactions. The compound exists as a dinuclear platinum(II) species, bridged by two chloride ligands[2].
Table 1: Physical and Chemical Properties of Platinum Cyclohexene Dimer
| Property | Value |
| Chemical Name | Di-μ-chlorodichlorobis(cyclohexene)diplatinum(II) |
| Synonyms | Platinum cyclohexene dimer; Zeise's dimer analog |
| CAS Registry Number | 1 /[1][] |
| Molecular Formula | C12H20Cl4Pt2 or [PtCl2(C6H10)]2 |
| Molecular Weight | 696.26 g/mol [1] |
| Appearance | Beige powder[1] |
| Monoisotopic Mass | 693.9615 g/mol [1] |
| Oxidation State | Pt(II) |
Structural & Mechanistic Insights: The Causality of Stability
The utility of [PtCl2(C6H10)]2 stems directly from its molecular architecture.
-
The Dewar-Chatt-Duncanson Model: The cyclohexene ligand coordinates to the Pt(II) center via its π -electron cloud. Causality dictates that stability is achieved through a synergistic two-way electron transfer: π -donation from the alkene's filled bonding orbital into an empty d-orbital on the platinum, coupled with π -backbonding from a filled platinum d-orbital into the alkene's empty π∗ antibonding orbital.
-
The μ-Chloro Bridge: Why does the complex dimerize rather than remain a monomer? A monomeric [PtCl3(C6H10)]− species is electronically unsaturated in a neutral solvent environment. By sharing two chloride ligands (forming a Pt2Cl2 core), each platinum atom achieves a stable 16-electron, square-planar configuration. This dimeric state protects the metal center from premature degradation while maintaining enough lability for the μ-chloro bridges to be cleaved by stronger nucleophiles (e.g., diamines or phosphines) during downstream synthesis.
Self-Validating Synthesis Protocol
To ensure high yield and purity, the synthesis of [PtCl2(C6H10)]2 must be approached as a self-validating system where each step contains an internal logic and quality control checkpoint.
Step-by-Step Methodology: Synthesis from Potassium Tetrachloroplatinate(II)
-
Precursor Dissolution: Dissolve K2PtCl4 in a deoxygenated, 1:1 (v/v) mixture of n-propanol and water.
-
Causality: The biphasic nature of the reactants requires a co-solvent. Water solubilizes the inorganic K2PtCl4 , while n-propanol ensures the organic cyclohexene can interact with the aqueous phase. Deoxygenation is critical to prevent the oxidation of Pt(II) to Pt(IV).
-
-
Ligand Addition: Add an excess of cyclohexene (4.0 equivalents) dropwise under continuous stirring.
-
Causality: The excess alkene drives the thermodynamic equilibrium forward, displacing chloride ligands to form the intermediate [PtCl3(C6H10)]− anion.
-
-
Dimerization and Precipitation: Stir the reaction mixture at room temperature for 48 hours, shielded from light.
-
Isolation and Purification: Filter the precipitate under vacuum. Wash sequentially with cold deionized water, absolute ethanol, and diethyl ether.
-
Causality: Cold water removes unreacted K2PtCl4 and KCl byproducts. Ethanol removes residual water and highly soluble monomeric impurities. Diethyl ether strips away unreacted cyclohexene and facilitates rapid drying without thermal degradation.
-
-
Self-Validating QA/QC:
-
IR Spectroscopy: Analyze the C=C stretching frequency. Free cyclohexene exhibits a sharp peak at ~1650 cm⁻¹. Upon successful π -coordination, the backbonding reduces the C=C bond order, shifting this peak to ~1500–1530 cm⁻¹. Validation: If the 1650 cm⁻¹ peak persists, the lattice is contaminated with free ligand, necessitating re-washing.
-
¹⁹⁵Pt NMR: A single resonance confirms the symmetric dimeric structure, ruling out mixed-ligand or oligomeric impurities.
-
Applications in Catalysis & Drug Development
-
Industrial Hydrosilylation: The dimer is a potent pre-catalyst for the crosslinking of 4[4]. The cyclohexene ligand is sufficiently labile to be displaced by vinyl-siloxanes, initiating the catalytic hydrosilylation cycle without the need for harsh thermal activation[4].
-
Pharmaceutical Precursor: In drug development, the dimer is utilized to synthesize targeted antineoplastic agents. By introducing chelating nitrogen-based ligands (e.g., derivatives of ethylenediamine), researchers can cleave the dimer to form monomeric Pt(II) complexes that mimic the DNA-crosslinking mechanism of cisplatin, but with tailored pharmacokinetic profiles.
Process Visualization
Figure 1: Synthesis, validation, and application workflow of Platinum Cyclohexene Dimer.
References
- Title: Di(mu-chloro)dichlorobis(cyclohexene)diplatinum(II)
- Title: CAS 12176-53-3 (di-my-Chloro-bis[chloro(cyclohexene)platinum(II)])
- Title: US6211322B1 - (Meth)
- Source: google.com (Google Patents)
Sources
- 1. americanelements.com [americanelements.com]
- 2. CN105585595B - å¶å¤å«éç»åç©çæ¹æ³ - Google Patents [patents.google.com]
- 4. US6211322B1 - (Meth)acrylate esters of organosiloxane polyols, process for their preparation, and their use as radiation-curable materials - Google Patents [patents.google.com]
Vibrational Dynamics and Structural Validation of Dichloro((1,2-η)-cyclohexene)platinum(II): An IR Spectroscopy Whitepaper
Executive Synopsis
Dichloro((1,2-η)-cyclohexene)platinum(II), commonly formulated as the dinuclear complex [PtCl2(C6H10)]2 , is a critical organometallic precursor and homogeneous catalyst utilized extensively in industrial hydrosilylation and selective hydrogenation reactions[1]. As a direct analogue to the classic Zeise's dimer, its structural integrity, coordination geometry, and catalytic viability are primarily validated through Infrared (IR) spectroscopy. This whitepaper provides an in-depth technical analysis of the IR vibrational signatures of this complex. By detailing the mechanistic causality behind spectral shifts and outlining a self-validating protocol for its synthesis and characterization, this guide serves as an authoritative reference for researchers and drug development professionals.
The Mechanistic Engine: Dewar-Chatt-Duncanson (DCD) Causality
The coordination of cyclohexene to the Pt(II) center fundamentally alters the electron density distribution within the olefinic bond. As an Application Scientist, one must look beyond the raw spectra and understand the quantum mechanical causality driving these shifts, which is elegantly described by the Dewar-Chatt-Duncanson (DCD) model.
-
σ -Donation: The filled π -bonding orbital of cyclohexene donates electron density into the empty 5d/6s/6p hybrid orbitals of the Pt(II) ion.
-
π -Backbonding: Concurrently, the filled 5d orbitals of Pt(II) back-donate electron density into the empty π∗ antibonding orbital of cyclohexene.
Causality & Spectral Impact: This synergistic backbonding increases the electron density in the antibonding orbital, thereby reducing the bond order of the C=C bond. Consequently, the force constant of the carbon-carbon double bond decreases, leading to a significant bathochromic (low-frequency) shift in the ν(C=C) stretching vibration observed in the IR spectrum[2].
Caption: Dewar-Chatt-Duncanson model explaining the IR frequency shift in Pt(II)-olefin complexes.
Quantitative Vibrational Signatures
To establish trustworthiness in spectral analysis, one must compare the free ligand against the coordinated complex. Free cyclohexene exhibits a characteristic ν(C=C) stretch at approximately 1650 cm −1 [3]. Upon η2 -coordination to form [PtCl2(C6H10)]2 , this band shifts downwards by ~120–150 cm −1 . Furthermore, the far-IR region is critical for proving the dimeric nature of the complex, as it reveals distinct terminal and bridging Pt-Cl stretching modes[4].
Table 1: Comparative IR Vibrational Assignments for [PtCl2(C6H10)]2
| Vibrational Mode | Free Cyclohexene (cm⁻¹) | [PtCl2(C6H10)]2 (cm⁻¹) | Shift (Δν) | Mechanistic Explanation |
| ν(=C−H) stretch | 3026 | ~3010 | -16 | Rehybridization of olefinic carbons ( sp2→sp3 character) |
| ν(C=C) stretch | 1650 | ~1500 - 1530 | -120 to -150 | π -backbonding into the π∗ antibonding orbital |
| ν(Pt−Cl) terminal | N/A | ~340 | N/A | Direct, unshared Pt-Cl bond (Higher frequency) |
| ν(Pt−Cl) bridging | N/A | ~300 | N/A | Weaker, shared Pt-Cl-Pt bond (Lower frequency) |
| ν(Pt−C) stretch | N/A | ~400 - 410 | N/A | Metal-olefin coordination bond formation |
Self-Validating Protocol for Synthesis and IR Acquisition
Expertise Note: The following protocol is designed as a closed-loop, self-validating system. The successful displacement of ligands and the preservation of the Pt(II) oxidation state are continuously verified by the specific IR bands targeted in the final analytical step.
Step 1: Precursor Activation Dissolve Potassium tetrachloroplatinate(II) ( K2PtCl4 ) in a dilute aqueous HCl solution. Causality: A catalytic amount of SnCl2 is added. The SnCl3− ligand exerts a strong trans-effect, labilizing the chloride ligands and facilitating olefin coordination, while simultaneously preventing the unwanted reduction of Pt(II) to Pt(0) by the olefin[2].
Step 2: Ligand Substitution Introduce an excess of pure cyclohexene to the aqueous platinum solution. Stir vigorously at 25°C for 24-48 hours. The reaction transitions from a red solution to a yellow-orange suspension as the hydrophobic dimer [PtCl2(C6H10)]2 precipitates.
Step 3: Isolation and Purification Filter the precipitate under a vacuum. Wash sequentially with cold water (to remove unreacted salts and SnCl2 ), cold ethanol, and diethyl ether. Dry under a high vacuum in a desiccator. Validation: The absence of a broad O-H stretching band (~3300 cm −1 ) in the final IR spectrum confirms the complete removal of water and ethanol, ensuring no solvent coordination interferes with the analysis.
Step 4: Sample Preparation for Dual-Region IR
-
Mid-IR (4000 - 400 cm⁻¹): Grind 2 mg of the complex with 100 mg of anhydrous KBr in an agate mortar. Press at 10 tons to form a transparent pellet.
-
Far-IR (400 - 100 cm⁻¹): Causality: KBr strongly absorbs below 400 cm⁻¹, completely obscuring critical metal-ligand bonds. Therefore, prepare a Nujol mull of the complex and press it between Cesium Iodide (CsI) or polyethylene windows, which are transparent in the far-IR region[4].
Step 5: Spectral Acquisition and Validation Logic Acquire spectra using an FTIR spectrometer at 4 cm⁻¹ resolution. Validation Logic:
-
Confirm the disappearance of the free cyclohexene ν(C=C) at 1650 cm⁻¹.
-
Identify the coordinated ν(C=C) at ~1500–1530 cm⁻¹.
-
In the Far-IR, locate the terminal ν(Pt−Cl) at ~340 cm⁻¹ and the bridging ν(Pt−Cl) at ~300 cm⁻¹. The presence of both confirms the dinuclear (dimeric) structure rather than a mononuclear species[4].
Caption: Step-by-step experimental workflow for the synthesis and IR characterization.
Spectral Interpretation and Structural Proof
The IR data serves as a definitive fingerprint for [PtCl2(C6H10)]2 . The shift of the olefinic C-H stretch ( ν(=C−H) ) from 3026 cm −1 in free cyclohexene to ~3010 cm −1 in the complex indicates a slight rehybridization of the olefinic carbons from sp2 towards sp3 , corroborating the DCD model[5]. The far-IR assignments are equally crucial; foundational work on Zeise's dimer analogues established that the metal-olefin ( ν(Pt−C) ) stretch typically manifests around 408 cm −1 [4]. By combining the mid-IR confirmation of π -backbonding with the far-IR confirmation of the chloride-bridged dimer, the researcher achieves a self-validating structural proof of the complex.
References[1] PGM Catalyst Handbook USA. Scribd. Available at:https://www.scribd.com/document/326886470/PGM-Catalyst-Handbook-USA[5] Evidence for Cyclohexyl as a Reactive Surface Intermediate during High-Pressure Cyclohexane Catalytic Reactions on Pt(111) by Sum Frequency Generation Vibrational Spectroscopy. Journal of the American Chemical Society (ACS). Available at:https://pubs.acs.org/doi/10.1021/ja036038h[3] Probing the reactivity of C6-hydrocarbons on Au surfaces: cyclohexane, cyclohexyl and cyclohexene. Koel Research Group, Princeton University. Available at:https://www.princeton.edu/~bkoel/Publications/1999/1999-04.pdf[2] Dinuclear Olefin and Alkyne Complexes of Platinum(II). ResearchGate. Available at:https://www.researchgate.net/publication/244383463_Dinuclear_Olefin_and_Alkyne_Complexes_of_PlatinumII[4] Far-Infrared Spectra of Vinyl Ether Complexes of the Zeise Dimer Type. Bulletin of the Chemical Society of Japan, Oxford University Press. Available at:https://doi.org/10.1246/bcsj.44.1709
Sources
in situ generation of dichloro((1,2-eta)-cyclohexene)platinum for catalysis
Application Note: In Situ Generation of Dichloro((1,2- η )-cyclohexene)platinum(II) for Advanced Catalysis
Executive Summary & Mechanistic Rationale
In the realm of homogeneous platinum catalysis, the choice of precatalyst dictates the efficiency, reproducibility, and scalability of the transformation. While traditional Pt(IV) precursors like Speier’s catalyst ( H2PtCl6 ) or Pt(0) complexes like Karstedt’s catalyst are ubiquitous, they suffer from variable induction periods and extreme sensitivity to air and moisture, respectively.
For highly demanding transformations—such as the precision hydrosilylation of complex pharmaceutical intermediates or the cycloisomerization of enynes—dichloro((1,2- η )-cyclohexene)platinum(II) (often existing as the dimer, CAS 12176-53-3) has emerged as a superior Pt(II) precursor[1].
The Causality of Ligand Selection: Why choose cyclohexene over ethylene (as in Zeise's salt) or 1,5-cyclooctadiene (COD)? The fundamental driver is ligand lability coupled with steric shielding. Ethylene is highly volatile, making Zeise's dimer unstable under vacuum or elevated temperatures. Conversely, COD is a strong bidentate chelator; PtCl2(COD) often binds too tightly, requiring harsh conditions to initiate the catalytic cycle. Cyclohexene occupies the "Goldilocks" zone: its steric bulk prevents the formation of unreactive platinum oligomers, yet its monodentate, strained nature allows it to be readily displaced by incoming substrates (silanes, alkynes, or dienes) at ambient or mildly elevated temperatures[2].
The Case for In Situ Generation: Isolating and storing Pt-alkene complexes can lead to gradual decomposition into catalytically dead "platinum black." By generating the dichloro(cyclohexene)platinum species in situ from bench-stable precursors like potassium tetrachloroplatinate ( K2PtCl4 ), researchers can ensure maximum active catalyst concentration, bypass induction periods, and maintain a highly reproducible kinetic profile.
Pathway Visualization & Catalytic Role
The in situ generation relies on a kinetically controlled ligand exchange. To bypass the high activation energy of direct alkene substitution on [PtCl4]2− , a catalytic amount of stannous chloride ( SnCl2 ) is often employed. The SnCl3− ligand exerts a profound trans-effect, labilizing the opposite chloride and accelerating the coordination of cyclohexene[3].
Figure 1: In situ generation of the dichloro(cyclohexene)platinum(II) precatalyst and substrate activation.
Once generated, the precatalyst readily enters the catalytic cycle. For example, in the cycloisomerization of 1,4-enynes, the cyclohexene ligand is displaced by the alkyne moiety, initiating a cascade of highly polarized η1 -character cyclizations and rearrangements[2].
Figure 2: Proposed mechanism for Pt-catalyzed cycloisomerization via in situ Pt(II)-cyclohexene.
Quantitative Data & Catalyst Comparison
To optimize your workflow, it is critical to select the right generation parameters and understand how this species compares to off-the-shelf alternatives.
Table 1: Comparative Analysis of Platinum Precatalysts in Hydrosilylation
| Precatalyst | Oxidation State | Induction Period | Stability / Handling | Typical Application |
| Speier's Catalyst ( H2PtCl6 ) | Pt(IV) | Long (Requires in situ reduction) | High (Bench stable) | Bulk industrial hydrosilylation |
| Karstedt's Catalyst | Pt(0) | None | Low (Air/Moisture sensitive) | Silicone polymer curing |
| PtCl2(COD) | Pt(II) | Moderate (Strong COD binding) | Very High | Synthesis of other Pt complexes |
| PtCl2(cyclohexene) | Pt(II) | None (Labile alkene) | Generated on-demand | Fine chemicals, Cycloisomerization |
Table 2: Optimization Parameters for In Situ Generation
| Platinum Precursor | Solvent System | Alkene Equivalents | Temp (°C) | Time (min) | Active Catalyst Yield |
| K2PtCl4 | n-Propanol / H2O (1:1) | 5.0 | 60 | 60 | >95% |
| K2PtCl4 + SnCl2 (cat) | Ethanol / H2O (1:1) | 2.0 | 25 | 15 | >98% |
| PtCl2 | Toluene | 10.0 | 80 | 120 | ~85% |
| Zeise's Dimer | Dichloromethane | 2.0 | 25 | 10 | >99% |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . Visual and spectroscopic checkpoints are embedded to ensure the operator can confirm the success of the in situ generation before committing valuable substrates.
Protocol A: In Situ Generation of the Precatalyst (Sn-Mediated)
This method utilizes the trans-effect of SnCl2 to rapidly generate the active species at room temperature, preventing thermal degradation[3].
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.10 mmol of K2PtCl4 (41.5 mg) in 2.0 mL of degassed deionized water.
-
Validation Checkpoint 1: The solution must be a clear, deep ruby-red color.
-
-
Catalyst Addition: Add 0.005 mmol of SnCl2⋅2H2O (1.1 mg, 5 mol%). Stir for 2 minutes.
-
Ligand Introduction: Inject 2.0 mL of absolute ethanol followed by 0.50 mmol of cyclohexene (50 μL , 5 equiv).
-
Maturation: Stir the biphasic mixture vigorously at 25 °C for 15 minutes.
-
Validation Checkpoint 2: The reaction is complete when the deep red color entirely dissipates, leaving a pale yellow, slightly turbid solution/suspension of the [PtCl2(cyclohexene)]2 dimer.
-
-
Solvent Exchange (Optional): If the subsequent catalytic step requires strictly anhydrous organic conditions, extract the complex into 3 mL of dry dichloromethane (DCM), dry over anhydrous Na2SO4 , and use the organic layer directly.
Protocol B: Application in Catalytic Hydrosilylation
Using the DCM solution generated in Protocol A.
-
Substrate Loading: To a dry reaction vial containing the target alkene/alkyne (1.0 mmol), add 1.0 mL of the in situ generated Pt-cyclohexene solution in DCM (approx. 1 mol% Pt).
-
Silane Addition: Cool the vial to 0 °C. Slowly add the trialkylsilane (1.1 mmol) dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Validation Checkpoint 3: Monitor the reaction via FTIR. The complete disappearance of the strong Si-H stretching frequency at ∼2100 cm−1 indicates full consumption of the silane.
-
-
Quench & Purify: Filter the mixture through a short pad of silica gel to remove the platinum catalyst, eluting with hexane/ethyl acetate, and concentrate under reduced pressure.
Protocol C: Application in Cycloisomerization of 1,4-Enynes
Adapted from conditions utilizing Pt(II)-alkene species for 1,2-alkenyl rearrangements[2].
-
Setup: In a glovebox or under strict inert atmosphere, dissolve the 1,4-enyne substrate (0.2 mmol) in 0.4 mL of dry cyclohexane.
-
Catalyst Injection: Add an aliquot of the in situ generated dichloro(cyclohexene)platinum solution corresponding to 1.5 mol% Pt, along with an additional 6.6 mol% of free cyclohexene to stabilize the resting state and prevent catalyst aggregation.
-
Thermal Activation: Seal the vessel and heat to 120 °C for 24 hours.
-
Causality Note: The elevated temperature is required to overcome the activation barrier for the 3-exo-dig cyclization and subsequent distal bond cleavage of the methylenecyclopropane intermediate.
-
-
Analysis: Cool to room temperature. Determine conversion via 1H NMR using CH2Br2 as an internal standard before column chromatography.
References
- Source: scribd.
- Source: acs.
- Title: Unexpected synthesis and structural characterization of Pt(II)
Sources
Application Notes & Protocols: Dichloro((1,2-eta)-cyclohexene)platinum(II) as a Versatile Precursor for Platinum-Based Organometallic Frameworks
Introduction: Unlocking Platinum's Potential in Functional Materials
The field of organometallic chemistry continually seeks versatile and reactive precursors for the synthesis of advanced functional materials. Platinum-based materials are of particular interest due to their profound impact on catalysis, electronics, and medicine.[1][2] Dichloro((1,2-eta)-cyclohexene)platinum(II), typically existing as its stable dimeric form, Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)], emerges as a highly promising yet under-explored precursor.[][4] Its unique structure, featuring a labile cyclohexene ligand, presents an ideal platform for constructing sophisticated supramolecular structures such as Metal-Organic Frameworks (MOFs).
This guide provides a comprehensive overview of this precursor, from its synthesis to its prospective application in creating platinum-based MOFs. For researchers in materials science and drug development, Pt-MOFs offer an exciting frontier, combining the structural benefits of framework chemistry—high surface area, tunable porosity, and crystalline order—with the unique cytotoxic and catalytic properties of platinum.[5][6]
Precursor Profile: Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)]
The target precursor, dichloro((1,2-eta)-cyclohexene)platinum(II), is most commonly synthesized and handled as its chloro-bridged dimer. This structure confers greater stability while retaining the essential reactivity needed for subsequent synthetic transformations.
| Property | Description | Source(s) |
| Chemical Name | Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)] | [][7] |
| CAS Number | 12176-53-3 | [7] |
| Molecular Formula | C₁₂H₂₀Cl₄Pt₂ | [] |
| Molecular Weight | 696.26 g/mol | [] |
| Appearance | Typically a beige or yellow powder | [4] |
| Structure | A dimeric complex where two platinum(II) centers are bridged by two chloride ligands. Each platinum atom is also coordinated to a terminal chloride and one cyclohexene molecule. The coordination geometry around each platinum is approximately square-planar, a common configuration for d⁸ Pt(II) complexes. | [8] |
| Key Feature | The cyclohexene ligand is bound to the platinum center through its π-electron system. This Pt-alkene bond is moderately labile and susceptible to displacement by stronger donor ligands, which is the cornerstone of its utility as a MOF precursor. | [8][9] |
Protocol: Synthesis of Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)] Precursor
While not widely documented, a reliable synthesis can be adapted from established methods for analogous platinum-diolefin complexes, such as the widely used dichloro(1,5-cyclooctadiene)platinum(II).[10][11] The following protocol is based on the reaction of a Pt(IV) source with cyclohexene in an acidic medium, where the platinum is reduced to Pt(II) in situ.
3.1 Principle of Synthesis
The synthesis involves the reduction of hexachloroplatinic acid (H₂PtCl₆), a Pt(IV) species, to Pt(II) by the olefin, which is concurrently partially oxidized. The resulting Pt(II) species is then trapped by excess cyclohexene to form the stable dimeric complex.
3.2 Materials and Equipment
-
Hydrated Chloroplatinic Acid (H₂PtCl₆·xH₂O)
-
Glacial Acetic Acid
-
Cyclohexene (freshly distilled)
-
Methylene Chloride (DCM)
-
Diethyl Ether
-
Erlenmeyer flask (125 mL)
-
Magnetic stirrer and heat plate
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
3.3 Step-by-Step Protocol
-
Dissolution: In a 125-mL Erlenmeyer flask, dissolve 2.5 g of hydrated chloroplatinic acid in 10 mL of glacial acetic acid.
-
Heating: Gently heat the solution to approximately 75°C with stirring.
-
Olefin Addition: To the warm, dark red solution, add 4 mL of cyclohexene in one portion. The mixture should be swirled to ensure thorough mixing.
-
Reaction: An immediate color change to a lighter yellow-orange and the formation of a precipitate should be observed. Continue to stir the mixture at 75°C for 15-20 minutes.
-
Cooling and Isolation: Allow the flask to cool to room temperature. Collect the crude yellow precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with three 20-mL portions of diethyl ether to remove unreacted olefin and organic byproducts.
-
Purification (Recrystallization):
-
Transfer the crude yellow powder to a beaker.
-
Add 100 mL of methylene chloride and heat the suspension to boiling with stirring.
-
Filter the hot solution to remove any insoluble impurities.
-
Reduce the volume of the clear yellow filtrate on a rotary evaporator until crystallization begins.
-
Cool the solution to 0-4°C to maximize the yield of crystalline product.
-
-
Final Collection: Collect the purified, pale-yellow crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Application Note: A Prospective Protocol for Platinum-Organic Framework (Pt-MOF) Synthesis
The utility of Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)] as a MOF precursor hinges on the principle of ligand displacement. The relatively weak π-bond of the cyclohexene ligand can be readily replaced by stronger coordinating functional groups, such as pyridyl or carboxylate moieties from multitopic organic linkers.
Caption: Proposed workflow for Pt-MOF synthesis via ligand displacement.
4.1 Prospective Protocol: Synthesis of a Pt-Bipyridine Framework
This hypothetical protocol outlines the synthesis of a 2D or 3D framework using 4,4'-bipyridine as a classic N-donor linker. The reaction is designed to be carried out under solvothermal conditions, which commonly facilitate the crystallization of MOFs.
4.2 Materials and Equipment
-
Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)] (as synthesized in Section 3.0)
-
4,4'-Bipyridine (bpy)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Teflon-lined stainless-steel autoclave or heavy-walled glass pressure vessel
-
Programmable oven
-
Centrifuge
4.3 Step-by-Step Protocol
-
Reagent Preparation: In a 20 mL glass vial, add 35 mg (0.05 mmol) of Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)] and 15.6 mg (0.1 mmol) of 4,4'-bipyridine.
-
Solvent Addition: Add 10 mL of anhydrous DMF to the vial.
-
Sonication: Sonicate the mixture for 10 minutes to ensure a homogenous suspension.
-
Solvothermal Reaction: Seal the vial inside a Teflon-lined autoclave. Place the autoclave in a programmable oven and heat to 120°C for 48 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature over 12-24 hours.
-
Product Isolation: Carefully open the vessel and collect the crystalline product (often a fine powder) by centrifugation or filtration.
-
Washing and Solvent Exchange:
-
Wash the collected solid three times with fresh DMF to remove unreacted starting materials.
-
To activate the framework and remove residual DMF from the pores, immerse the solid in ethanol for 24 hours, replacing the ethanol at least three times.
-
-
Drying: Dry the final product under vacuum at a moderate temperature (e.g., 80°C) to yield the activated Pt-MOF.
4.4 Key Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Pt:Linker Molar Ratio | 1:1 | For a square-planar Pt(II) center, a 1:1 ratio with a linear bidentate linker is a common starting point for forming a 2D square-grid network. |
| Solvent | DMF | High boiling point and good solvating power for both the precursor and linker are ideal for solvothermal synthesis. |
| Temperature | 100-140°C | Provides sufficient thermal energy to drive ligand exchange and promote high-quality crystal growth without decomposing the linker. |
| Reaction Time | 24-72 hours | Allows for the slow, controlled self-assembly process required for crystalline MOF formation. |
Characterization of the Resulting Pt-MOF
To confirm the successful synthesis and determine the properties of the new material, a suite of analytical techniques is required:
-
Powder X-Ray Diffraction (PXRD): The primary method to confirm the crystallinity and phase purity of the bulk material. The resulting pattern can be compared to a simulated pattern if a single-crystal structure is obtained.
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the framework and confirm the removal of guest solvent molecules during activation.
-
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): SEM reveals the crystal morphology and size, while EDS mapping confirms the homogenous distribution of platinum throughout the framework.
-
Gas Sorption Analysis (N₂, H₂): Measures the specific surface area (BET) and pore volume of the activated MOF, confirming its permanent porosity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the coordination of the linker to the platinum center by observing shifts in the vibrational modes of the pyridyl or carboxylate groups.
Relevance for Drug Development: Pt-MOFs as Novel Anticancer Therapeutics
For drug development professionals, the synthesis of Pt-MOFs opens a new paradigm for platinum-based chemotherapy. Traditional platinum drugs like cisplatin, while effective, suffer from issues of systemic toxicity and acquired resistance.[12][13] Pt-MOFs could address these challenges in several ways:
-
Controlled Drug Release: The framework can act as a nanocarrier, slowly releasing cytotoxic platinum species within the tumor microenvironment. This could be triggered by local pH changes or enzymatic degradation, thereby reducing systemic exposure and associated side effects.
-
Overcoming Resistance: By delivering platinum via a nanoparticle-based mechanism, Pt-MOFs might bypass the cellular efflux pumps that contribute to cisplatin resistance.[13]
-
Targeted Delivery: The exterior of the MOF crystals can be post-synthetically modified with targeting ligands (e.g., antibodies, folic acid) to direct the drug specifically to cancer cells, further enhancing efficacy and reducing off-target toxicity.
Caption: Proposed mechanism for a Pt-MOF as a drug delivery vehicle.
Conclusion
Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)] is a readily accessible and highly promising precursor for advanced materials synthesis. Although its application in MOF chemistry is still in its infancy, the principles of platinum coordination chemistry strongly support its utility. The labile nature of the cyclohexene ligand provides a strategic entry point for constructing crystalline, porous organometallic frameworks. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore this exciting area, with potential applications ranging from heterogeneous catalysis to the development of next-generation platinum-based anticancer therapeutics.
References
-
Wipf Group, University of Pittsburgh. "Oxidation States." wipf.chem.pitt.edu. Accessed March 26, 2026. [Link]
-
Boccardo, S., et al. "The First Class of Square-Planar Platinum(II) Complexes Containing Electron-Poor Alkenes. Rare Insertion of an Alkene into a Pt−Alkyl Bond." Organometallics, 2001, 20(26), 5653-5659. [Link]
-
Komor, A. C., & Lippard, S. J. "Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin." PMC, NIH, 2013. [Link]
-
Cai, F., et al. "Platinum-based drugs for cancer therapy and anti-tumor strategies." PMC, 2023. [Link]
-
Goldberg, K. I., & Goldman, A. S. "Synthesis, Characterization, and Reactivity of New Platinum(II) Alkyl Alkene Complexes." Organometallics, 2002, 21(3), 411-413. [Link]
-
Chatt, J., et al. "Cyclic-Diolefin Complexes of Platinum and Palladium." Inorganic Syntheses, 1972, 13, 47-51. [Link]
-
Request PDF. "Platinum Diolefin Complexes – Synthesis, Structures, and Cytotoxicity." ResearchGate. Accessed March 26, 2026. [Link]
-
Puddephatt, R. J. "Oxidative Addition Reactions of Organoplatinum(II) Complexes with Nitrogen-Donor Ligands." Coordination Chemistry Reviews, 2001, 219-221, 157-195. [Link]
-
Ahrens, M., et al. "Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands." PMC, 2018. [Link]
-
Sasamori, T., et al. "Synthesis and Structures of Platinum(0) Alkyne Complexes with Extended π-Conjugated Systems." Organometallics, 2008, 27(9), 2119-2122. [Link]
-
PubChem. "Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum." National Center for Biotechnology Information. Accessed March 26, 2026. [Link]
-
Britannica. "Organometallic compound - Alkene, Alkyne, Ligands." Encyclopædia Britannica. Accessed March 26, 2026. [Link]
-
PrepChem. "Synthesis of Dichloro (1,2-diaminocyclohexane)platinum (II)." prepchem.com. Accessed March 26, 2026. [Link]
-
American Elements. "Di(mu-chloro)dichlorobis(cyclohexene)diplatinum(II)." American Elements. Accessed March 26, 2026. [Link]
-
NextSDS. "Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)]." NextSDS. Accessed March 26, 2026. [Link]
-
Academia.edu. "(PDF) Platinum Diolefin Complexes - Synthesis, Structures, and Cytotoxicity." Accessed March 26, 2026. [Link]
- Google Patents. "CN104926884A - Preparation method of dichloro(1,5-cyclooctadiene)
-
PubChem. "Dichloro(1,2-diaminocyclohexane)platinum(II)." National Center for Biotechnology Information. Accessed March 26, 2026. [Link]
-
PubChem. "Dichloro(1,2-diaminocyclohexane)platinum (II)." National Center for Biotechnology Information. Accessed March 26, 2026. [Link]
-
Request PDF. "Platinum Group Metal-Organic Frameworks." ResearchGate. Accessed March 26, 2026. [Link]
-
MDPI. "Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes." mdpi.com. Accessed March 26, 2026. [Link]
-
MDPI. "Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry." mdpi.com, 2021. [Link]
-
Lin, R.-B., et al. "Metal–organic frameworks as versatile platforms for organometallic chemistry." Coordination Chemistry Reviews, 2019. [Link]
-
Mason, R., & Robertson, G. B. "Crystal structure of a diolefin complex of platinum(II)." Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1969, 492-498. [Link]
-
MDPI. "Dibromo- and Dichlorotriphenylphosphino N-Acyclic Carbene Complexes of Platinum(II)—Synthesis and Cytotoxicity." mdpi.com, 2023. [Link]
-
Payne, M. T. "Supporting Well-Defined Platinum Group Metals in Metal-Organic Frameworks for Heterogeneous Catalysis." DSpace@MIT, 2022. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 4. americanelements.com [americanelements.com]
- 5. Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry [mdpi.com]
- 6. scholars.duke.edu [scholars.duke.edu]
- 7. nextsds.com [nextsds.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Organometallic compound - Alkene, Alkyne, Ligands | Britannica [britannica.com]
- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 11. CN104926884A - Preparation method of dichloro(1,5-cyclooctadiene) platinum (II) - Google Patents [patents.google.com]
- 12. Redox activation of alkene ligands in platinum complexes with non-innocent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Cross-Coupling and Functionalization Catalysis Using Platinum(II) Alkene Complexes
Introduction & Mechanistic Rationale
In the landscape of transition-metal catalysis, Palladium(II) has historically dominated cross-coupling methodologies. However, Pd(II) catalysis often suffers from rapid β-hydride elimination when C(sp³)–Pd(II) intermediates are formed, limiting its utility in simple alkene addition reactions without subsequent elimination[1].
Platinum(II) alkene complexes offer a powerful, orthogonal approach. Because Pt(II) sits lower in the same periodic group, its metal–carbon bonds are significantly stronger, making Pt(II)–alkyl intermediates highly stable against β-hydride elimination[2]. Furthermore, dicationic Platinum(II) complexes—such as 2 —create a highly electrophilic metal center. This extreme electrophilicity withdraws electron density from the coordinated alkene, activating the double bond toward nucleophilic attack by weak nucleophiles (e.g., water, alcohols, and aromatic amines) far more effectively than neutral or Pd(II) analogues[3][4].
This application note details the mechanistic principles, quantitative performance, and validated protocols for utilizing Pt(II) alkene complexes in advanced cross-coupling, diboration, and hydrocarbation workflows.
Quantitative Data: Reaction Scope & Efficiency
Platinum(II) catalysts exhibit exceptional functional group tolerance and stereocontrol across a variety of transformations. Table 1 summarizes the benchmark yields and conditions for key Pt(II)-catalyzed alkene and alkyne functionalizations.
Table 1: Benchmark Performance of Pt(II) Catalytic Systems
| Reaction Type | Catalyst System | Substrates | Yield | Ref |
| Intermolecular Hydroamination | [PtCl2(H2C=CH2)]2 (2.5 mol%) + PPh3 | Ethylene + Benzamide (120 °C, 24h) | 97% | [2] |
| Alkyne Diboration | Pt(dba)3 / PPh3 | Terminal Alkynes + B2(dan)2 | Up to 94% | [5] |
| Enantioselective Alkene Diboration | Pt(dba)3 / Chiral Phosphonite | 4-phenyl-1-butene + B2(pin)2 | >85% | [6] |
| Tandem Hydrosilylation / Cross-Coupling | t−Bu3P−Pt(DVDS) followed by Pd | Terminal Alkynes + Aryl Halides | >80% | [7] |
Mechanistic Pathway: Pt(II) Alkene Activation
The fundamental advantage of Pt(II) lies in its ability to trap the alkyl intermediate after nucleophilic attack, allowing for controlled downstream functionalization (e.g., protonolysis or transmetalation) rather than premature decomposition.
Catalytic cycle of Pt(II)-mediated alkene functionalization via nucleophilic attack.
Self-Validating Experimental Protocols
Protocol A: Platinum-Catalyzed Enantioselective Diboration of Monosubstituted Alkenes
This protocol utilizes a Pt(0) source that oxidatively adds a diboron species to form the active Pt(II) intermediate, which subsequently coordinates and functionalizes the alkene[6].
Reagents: Pt(dba)3 , Chiral TADDOL-derived phosphonite ligand, Bis(pinacolato)diboron ( B2(pin)2 ), 4-phenyl-1-butene, 3 M NaOH, 30% H2O2 , Saturated Na2S2O3 .
Step-by-Step Methodology:
-
Catalyst Pre-activation (Glovebox): In a nitrogen-filled glovebox, combine Pt(dba)3 (2.5 mol%) and the chiral phosphonite ligand (3.0 mol%) in dry THF. Stir for 30 minutes.
-
Causality: Pre-complexation is critical. Allowing the ligand to fully coordinate the Pt center prevents background racemic diboration catalyzed by unligated, highly active Pt species.
-
-
Diboration: Add B2(pin)2 (1.05 equiv) to the activated catalyst solution, followed by 4-phenyl-1-butene (1.0 equiv). Seal the vessel, remove from the glovebox, and heat at 60 °C for 24 hours.
-
Causality: The Pt(0) oxidatively adds into the B–B bond to form a Pt(II) diboryl species. The alkene coordinates to this Pt(II) center and undergoes migratory insertion, followed by reductive elimination to yield the diboronate.
-
-
Stereoretentive Oxidation: Cool the reaction to 0 °C. Slowly add 3 M NaOH (24 equiv), followed by the dropwise addition of 30% H2O2 over 1 minute. Warm to room temperature and stir for 4 hours.
-
Causality: The basic peroxide attacks the boron atoms, inducing a stereoretentive 1,2-alkyl migration from boron to oxygen. This converts the chemically challenging C–B bonds into stable, easily analyzable C–O (diol) bonds.
-
-
Safety Quench & Extraction: Cool back to 0 °C and add saturated Na2S2O3 solution. Extract with diethyl ether.
-
Causality: Thiosulfate strictly neutralizes residual unreacted peroxides, forming a self-validating safety checkpoint to prevent explosive hazards during subsequent solvent evaporation.
-
Protocol B: Tandem Pt-Catalyzed Hydrosilylation / Pd-Catalyzed Cross-Coupling
This one-pot hydrocarbation relies on the distinct mechanistic preferences of Pt(II) and Pd(II)[7].
Reagents: Terminal alkyne, Tetramethyldisiloxane, t−Bu3P−Pt(DVDS) , Aryl halide, Pd catalyst, TBAF (Tetrabutylammonium fluoride).
Step-by-Step Methodology:
-
Regioselective Hydrosilylation: Combine the terminal alkyne and tetramethyldisiloxane in the presence of t−Bu3P−Pt(DVDS) catalyst.
-
Causality: The bulky t−Bu3P ligand, combined with the DVDS (1,3-divinyl-1,1,3,3-tetramethyldisiloxane) framework, sterically prevents over-reduction and tightly controls regioselectivity, yielding exclusively the (E)-alkenylsiloxane.
-
-
Fluoride-Promoted Cross-Coupling: To the same reaction pot, add the aryl halide, a Pd cross-coupling catalyst, and TBAF.
-
Causality: The fluoride ion from TBAF attacks the silicon atom of the intermediate, forming a pentacoordinate hypervalent silicate. This geometric shift drastically increases the nucleophilicity of the alkenyl group, facilitating rapid transmetalation to the Pd(II)–aryl intermediate for the final cross-coupling step.
-
Experimental Workflow
Tandem Pt-catalyzed hydrosilylation and Pd-catalyzed cross-coupling workflow.
Troubleshooting & Optimization Insights
-
Moisture Sensitivity in Dicationic Systems: While trace water can act as a necessary proton source in some hydroaminations, excess water in highly electrophilic dicationic Pt(II) systems causes rapid catalyst deactivation. Water acts as a competing nucleophile, adding to the C=C double bond to form stable β-hydroxonium alkyl species that act as thermodynamic sinks, irreversibly halting the catalytic cycle[3]. Strict anhydrous conditions are recommended unless water is the intended nucleophile.
-
Ligand Bite Angle & Electronics: The chemoselectivity of Pt(II) complexes is highly sensitive to the supporting ligands. For instance, P,N-donor ligands can shift the reaction pathway between hydrosilylation and hydroboration by modulating the electron density at the Pt(II) center. If off-target isomerization is observed, switching to a more strongly σ-donating ligand can stabilize the Pt(II) intermediate and suppress β-hydride elimination.
References
-
Cucciolito, M. E., & Vitagliano, A. "Coordination of Alkenes at a Highly Electrophilic Site. New Dicationic Platinum(II) Complexes: Synthesis, Structure, and Reactions with Nucleophiles." Organometallics - ACS Publications.[Link]
-
Widenhoefer, R. A., et al. "Platinum-Catalyzed Intermolecular Hydroamination of Unactivated Olefins with Carboxamides." Organometallics - ACS Publications.[Link]
-
Saito, S. "Platinum-Catalyzed Diboration of Alkynes by 1,8-Diaminonaphthalene-Protected Diboronic Acid (B2(dan)2)." PMC. [Link]
-
Gao, C., Lee, P. S., & Morken, J. P. "Platinum-Catalyzed Enantioselective Diboration of Monosubstituted Alkenes." Organic Syntheses.[Link]
-
Denmark, S. E., et al. "Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions." Organic Letters - ACS Publications.[Link]
-
"Transition Metal (Ni, Cu, Pd)-Catalyzed Alkene Dicarbofunctionalization Reactions." PMC.[Link]
Sources
- 1. Transition Metal (Ni, Cu, Pd)-Catalyzed Alkene Dicarbofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Platinum-Catalyzed Diboration of Alkynes by 1,8-Diaminonaphthalene-Protected Diboronic Acid (B2(dan)2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
improving synthetic yield of dichloro((1,2-eta)-cyclohexene)platinum
Technical Support Center: Optimizing the Synthetic Yield of Dichloro((1,2-η)-cyclohexene)platinum(II) Dimer
Welcome to the Advanced Organometallic Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of the [PtCl2(cyclohexene)]2 dimer. Unlike the synthesis of the classic Zeise’s salt (which utilizes gaseous, unhindered ethylene), coordinating the bulky, lipophilic cyclohexene ligand to a hydrophilic Pt(II) center presents unique kinetic and thermodynamic hurdles.
This guide provides causality-driven troubleshooting, optimized protocols, and mechanistic insights to eliminate Pt(0) degradation and maximize your synthetic yield.
Mechanistic Causality: The Role of SnCl₂ in Yield Optimization
The primary failure mode in synthesizing [PtCl2(cyclohexene)]2 is the thermal reduction of Pt(II) to Pt(0) black. Because cyclohexene is a poor π-acceptor compared to ethylene and suffers from steric hindrance, the direct substitution of chloride on the aqueous [PtCl4]2- precursor is kinetically sluggish. If researchers apply heat to force the reaction forward, a Wacker-type oxidation occurs, oxidizing the alkene and irreversibly precipitating catalytically dead Pt(0).
To bypass this thermal degradation, we employ a kinetic bypass using Tin(II) chloride (SnCl2)[1]. The addition of catalytic SnCl2 generates a [PtCl3(SnCl3)]2- intermediate. The SnCl3- ligand exerts a profound trans-effect, labilizing the chloride ligand trans to it and drastically lowering the activation energy for cyclohexene coordination[1]. This allows the reaction to proceed quantitatively at room temperature, completely avoiding thermal degradation.
Mechanistic pathway of SnCl2-catalyzed synthesis vs. thermal degradation of Pt(II).
Quantitative Data: Condition Optimization
The table below summarizes the causality between reaction conditions and the resulting yield/purity of the [PtCl2(cyclohexene)]2 dimer [3].
| Synthesis Method | Solvent System | Catalyst | Temp / Time | Yield (%) | Purity / Observation |
| Standard Heating | H₂O / EtOH (1:1) | None | 60°C / 24h | < 30% | Heavy Pt(0) black precipitation. |
| Biphasic Stirring | H₂O / Neat Alkene | None | 25°C / 72h | 15% | Mostly unreacted K₂PtCl₄. |
| SnCl₂ Catalyzed (Optimized) | H₂O / n-Propanol | 1.5 mol% SnCl₂ | 25°C / 16h | 88 - 92% | Bright yellow microcrystals, no Pt(0). |
Self-Validating Experimental Protocol
This protocol incorporates built-in validation checkpoints to ensure the structural integrity of the complex is maintained throughout the workflow.
Reagents: Potassium tetrachloroplatinate(II) (K₂PtCl₄), Cyclohexene (peroxide-free), Tin(II) chloride dihydrate (SnCl₂·2H₂O), 0.1 M HCl, n-Propanol, Dichloromethane (DCM), Pentane.
Step-by-Step Methodology:
-
Precursor Activation: Dissolve 1.00 g (2.41 mmol) of K₂PtCl₄ in 10 mL of 0.1 M aqueous HCl in a 50 mL Schlenk flask under nitrogen.
-
Validation: The solution must be a clear, deep ruby-red.
-
-
Catalyst Initiation: Add 8.2 mg (0.036 mmol, ~1.5 mol%) of SnCl₂·2H₂O to the solution.
-
Validation: The solution color will rapidly shift from ruby-red to a lighter orange-yellow, confirming the formation of the [PtCl3(SnCl3)]2- intermediate.
-
-
Ligand Addition: Add 15 mL of n-propanol (to act as a phase-transfer bridge) followed by 2.5 mL (24.7 mmol, ~10 eq excess) of freshly distilled cyclohexene.
-
Coordination & Dimerization: Stir the biphasic mixture vigorously at 25°C for 16 hours.
-
Validation: A yellow precipitate ([PtCl2(cyclohexene)]2) will begin to form at the solvent interface. The aqueous layer should become nearly colorless, indicating the depletion of Pt(II) salts.
-
-
Isolation: Filter the yellow precipitate through a sintered glass frit. Wash sequentially with cold water (2 x 10 mL) to remove KCl, and cold ethanol (1 x 5 mL) to remove unreacted cyclohexene.
-
Purification (Crucial): Dissolve the crude solid in minimal DCM. Filter through a Celite pad to remove any trace insoluble Pt(0). Layer the DCM filtrate with pentane and cool to -20°C to induce crystallization. Collect the pure yellow microcrystals and dry under high vacuum.
Troubleshooting & FAQs
Q: My reaction mixture turned completely black after 4 hours. What caused this, and how can I salvage it? A: The black precipitate is elemental Platinum (Pt black), resulting from the over-reduction of Pt(II) to Pt(0) by the alkene[1]. This is caused by either exceeding room temperature, omitting the SnCl₂ catalyst, or using cyclohexene contaminated with peroxides. Correction: You cannot salvage Pt black easily. You must restart the synthesis, ensuring the reaction is kept strictly at 25°C and that you add the 1.5 mol% SnCl₂ to kinetically accelerate the substitution before thermal reduction can occur.
Q: I obtained a yellow product, but the yield is only 20%. The aqueous layer is still deep red. Why didn't the reaction go to completion? A: A persistent red aqueous layer indicates unreacted [PtCl4]2-. Because cyclohexene is highly lipophilic, mass transfer between the aqueous Pt phase and the organic alkene phase is the limiting factor. Correction: Ensure you are using a bridging co-solvent like n-propanol or ethanol to increase the interfacial surface area. Additionally, increase your magnetic stirring speed to >800 RPM to create a fine emulsion.
Q: During purification, I tried dissolving the crude dimer in acetonitrile, but the color changed to pale yellow and it won't precipitate properly with pentane. What happened? A: You have inadvertently cleaved the dimer. [PtCl2(cyclohexene)]2 is a chloride-bridged dimer. Coordinating solvents like acetonitrile (MeCN), DMSO, or pyridine will nucleophilically attack the bridging chlorides, cleaving the dimer to form the monomeric trans-[PtCl2(cyclohexene)(MeCN)] complex. Correction: Always use strictly non-coordinating solvents like dichloromethane (DCM) or chloroform for the extraction and recrystallization of Pt-alkene dimers.
Q: How do I verify that my cyclohexene ligand is properly coordinated using NMR? A: In the ¹H NMR spectrum (in CDCl₃), the olefinic protons of free cyclohexene appear at ~5.6 ppm. Upon coordination to the Pt(II) center, these protons undergo a significant upfield shift to ~4.8 ppm due to π-backbonding from the metal d-orbitals into the alkene π* antibonding orbitals. Additionally, you will observe distinct ¹⁹⁵Pt satellites (J_{Pt-H} ≈ 65 Hz) flanking this peak, which is the definitive self-validating proof of coordination.
References
-
Cramer, R. "Ethylene Exchange in Zeise's Anion." Inorganic Chemistry, 1965, 4(4), 445–447. URL:[Link]
-
Chock, P. B., Halpern, J., & Paulik, F. E. "Potassium Trichloro(Ethylene)Platinate(II): (Zeise's Salt)." Inorganic Syntheses, 1990. URL:[Link]
Sources
preventing thermal decomposition of dichloro((1,2-eta)-cyclohexene)platinum in solution
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support guide for dichloro((1,2-eta)-cyclohexene)platinum(II). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this organoplatinum complex in solution. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during your work, linking them directly to the thermal stability of the platinum complex.
Q1: I've observed a black or grey precipitate forming in my solution, especially after heating. What is happening and how can I prevent it?
A: The formation of a black or grey solid is a definitive sign of thermal decomposition. You are likely observing the precipitation of platinum(0) metal, commonly known as "platinum black."
Causality: Dichloro((1,2-eta)-cyclohexene)platinum(II) is a square planar Pt(II) complex.[1] The bond between the platinum center and the cyclohexene olefin is thermally labile. When energy (heat) is introduced into the system, the following cascade can occur:
-
Ligand Dissociation: The cyclohexene ligand, being a neutral and relatively weak donor, is often the first to dissociate from the platinum coordination sphere.
-
Reductive Elimination/Decomposition: The resulting unsaturated platinum species is highly reactive and can undergo further decomposition. In the presence of solvents or other reagents that can act as reducing agents, or through disproportionation reactions, the Pt(II) center is reduced to Pt(0), which is insoluble and precipitates out of most organic solvents.
Prevention Strategy:
-
Strict Temperature Control: Avoid excessive heating. If your reaction requires elevated temperatures, increase it incrementally and monitor for any visual changes (color darkening, precipitation).
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (Argon or Nitrogen). Oxygen can facilitate oxidative/reductive decomposition pathways.
-
Solvent Choice: Use dry, deoxygenated solvents. The presence of water or other impurities can accelerate decomposition.
Q2: My reaction yield is unexpectedly low, or the catalytic activity seems to decline over time, even without visible precipitation. Is this related to the complex's stability?
A: Yes, this is a strong possibility. A decline in performance is often an early indicator of decomposition, even before macroscopic precipitation of Pt(0) occurs.
Causality: The catalytic activity or reactivity of your complex is directly proportional to its concentration in the active Pt(II) state. Thermal decomposition, even on a micro-scale, reduces the amount of available catalyst. Platinum(IV) compounds, for instance, are known to be more inert and are sometimes used as prodrugs that are reduced to the active Pt(II) species in-situ.[2][3] The stability of the Pt(II) state is therefore critical.
Factors that can cause this gradual degradation include:
-
Ambient Light: Photochemical decomposition can occur. Platinum complexes can be light-sensitive.[4]
-
Low-Level Thermal Stress: Storing solutions at room temperature for extended periods instead of under refrigeration can lead to slow degradation.
-
Solvent Interactions: Certain solvents can slowly react with or displace ligands, leading to an inactive form of the complex. As a soft acid, Pt(II) has a high affinity for sulfur ligands, and care should be taken when using solvents like DMSO.[1]
Prevention Strategy:
-
Prepare Solutions Fresh: For maximum reactivity and reproducibility, prepare solutions of the complex immediately before use.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Optimize Solvent: Choose a solvent that provides good solubility but minimal interaction with the complex (see FAQ on solvents below).
Frequently Asked Questions (FAQs)
This section provides in-depth answers to common questions regarding the handling and properties of dichloro((1,2-eta)-cyclohexene)platinum(II).
Q1: What is the primary thermal decomposition pathway for this complex?
A: The primary pathway involves the sequential loss of ligands, leading to the formation of elemental platinum. The process is initiated by the dissociation of the weakest-bound ligand, which is typically the olefin.
The general mechanism can be visualized as follows:
Caption: Primary thermal decomposition pathway.
Q2: How does the choice of solvent impact the thermal stability of the complex?
A: Solvent selection is critical and represents a trade-off between solubility and stability. Solvents can be broadly categorized based on their interaction with the platinum center.
| Solvent Class | Examples | Impact on Stability | Recommendations |
| Non-Coordinating | Dichloromethane (DCM), Chloroform, Benzene, Toluene | These solvents do not strongly coordinate to the platinum center, preserving the original complex structure. Stability is generally higher, but solubility may be limited. Thermal decomposition primarily follows the pathway described above. | Recommended for most applications. Use anhydrous, deoxygenated grades. DCM is a common first choice. |
| Coordinating Aprotic | Acetonitrile (MeCN), Acetone, Tetrahydrofuran (THF) | These solvents can displace the cyclohexene ligand to form a solvent-coordinated platinum species (e.g., [Pt(MeCN)₂Cl₂]). This can either stabilize or destabilize the complex depending on the subsequent reaction conditions. | Use with caution. May be useful if a more reactive, solvated platinum species is desired. The stability of the resulting species must be considered. |
| Strongly Coordinating | Dimethyl sulfoxide (DMSO), Pyridine | These ligands bind very strongly to platinum, irreversibly displacing the cyclohexene. While the resulting complexes (e.g., [Pt(DMSO)₂Cl₂]) can be very stable, they are chemically different species and may not have the desired reactivity.[5][6] | Generally avoid unless the goal is to form a new, stable DMSO- or pyridine-ligated platinum complex. |
| Protic Solvents | Alcohols (MeOH, EtOH), Water | These solvents can participate in decomposition pathways, including hydrolysis and solvolysis, leading to aqua or hydroxo complexes. Stability is generally poor. Platinum olefin complexes can react in basic methanolic solutions to form new organometallic species.[7] | Avoid unless required for a specific reaction, and be aware of potential side reactions and decomposition. |
Q3: What are the recommended handling and storage procedures to ensure maximum stability?
A: Adherence to proper handling and storage protocols is the most effective way to prevent decomposition and ensure experimental consistency.
Protocol for Handling and Storage:
-
Solid Compound Storage:
-
Temperature: Store the solid material in a refrigerator at 2-8°C.[8]
-
Atmosphere: Keep the container tightly sealed. For long-term storage, storing under an inert atmosphere (Argon or Nitrogen) inside a desiccator is best practice.
-
Light: Store in an opaque container or in a dark location.
-
-
Solution Preparation and Handling:
-
Freshness: Prepare solutions immediately prior to use. Avoid storing stock solutions for extended periods.
-
Solvent Quality: Use anhydrous, deoxygenated solvents of the highest available purity. Solvents can be deoxygenated by sparging with Argon or Nitrogen for 15-30 minutes.
-
Inert Technique: Use Schlenk line or glovebox techniques for preparing and transferring solutions to minimize exposure to air and moisture.
-
Light Protection: Work with solutions in amber glassware or wrap clear glassware (e.g., NMR tubes, reaction flasks) with aluminum foil.
-
Q4: How can I analytically monitor the stability and integrity of my dichloro((1,2-eta)-cyclohexene)platinum(II) solution?
A: Several analytical techniques can be employed to confirm the structure and detect early signs of decomposition. A multi-faceted approach is often the most reliable.
Workflow for Stability Monitoring:
Caption: Analytical workflow for monitoring complex stability.
-
¹⁹⁵Pt NMR Spectroscopy: This is the most direct method for observing the platinum center. The chemical shift of ¹⁹⁵Pt is highly sensitive to the coordination environment.[9] Decomposition will result in the appearance of new signals corresponding to different platinum species or a decrease in the intensity of the parent signal.
-
¹H NMR Spectroscopy: Upon dissociation of the cyclohexene ligand, its proton signals will sharpen and shift from the broad, complexed peaks to the characteristic sharp peaks of the free olefin. This provides a clear indication of ligand loss.
-
UV-Vis Spectroscopy: A baseline UV-Vis spectrum of a freshly prepared solution can be taken. Over time, the formation of decomposition products or colloidal platinum nanoparticles may lead to the appearance of new absorption bands or a general increase in background absorbance.
By implementing these troubleshooting and handling strategies, you can significantly improve the reliability and reproducibility of your experiments involving dichloro((1,2-eta)-cyclohexene)platinum(II).
References
-
Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. National Center for Biotechnology Information. [Link]
-
Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. ResearchGate. [Link]
-
New chemistry of olefin complexes of platinum(II) unravelled by basic conditions: synthesis and properties of elusive cationic species. ResearchGate. [Link]
-
Thermal degradation of platinum(IV) precursors to antitumor drugs in. AKJournals. [Link]
-
Platinum - Wikipedia. Wikipedia. [Link]
-
Characterization of Precursors to Platinum(IV) Prodrugs Using Thermogravimetry. Grand Valley State University ScholarWorks@GVSU. [Link]
-
Dichloro(1,2-diaminocyclohexane)platinum(II). Pharmaffiliates. [Link]
-
Olefin−Amino Acid Complexes of Platinum(II). 2. NMR Study of the Effect of Olefin Structure on the Stability and on the Stereoselectivity of Binding for η2-Coordinated Prochiral Olefins. ACS Publications. [Link]
Sources
- 1. Platinum - Wikipedia [en.wikipedia.org]
- 2. akjournals.com [akjournals.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pubs.acs.org [pubs.acs.org]
overcoming solubility issues of platinum cyclohexene complexes in organic solvents
Welcome to the Organometallic Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers struggling to manipulate platinum(II) alkene precursors. The [PtCl2(cyclohexene)]2 complex is a powerful synthon, but its notoriously poor solubility in standard organic solvents often bottlenecks downstream catalytic or synthetic workflows.
This guide synthesizes field-proven methodologies and thermodynamic principles to help you solubilize these complexes without compromising their structural integrity.
🔬 Frequently Asked Questions (FAQs)
Q: Why does my [PtCl2(cyclohexene)]2 complex precipitate out of non-polar solvents like dichloromethane (DCM) or toluene? A: The insolubility is a direct consequence of the complex's dinuclear architecture. Platinum(II) alkene precursors assemble via bridging chloride ligands (μ-Cl), forming a rigid, planar Pt2Cl4 core. Cyclohexene, being a relatively small and weakly electron-donating aliphatic ring, lacks the extensive lipophilic bulk required to overcome the strong intermolecular lattice forces of this dimer in non-polar media. Consequently, the enthalpy of solvation in solvents like DCM or toluene is insufficient to disrupt the dimer's crystal packing (1)[1].
Q: How can I solubilize the complex without displacing the cyclohexene ligand? A: The most reliable method is to perform a controlled "bridge-cleavage" reaction. By introducing a stoichiometric amount of a neutral, weakly coordinating ligand (L) such as pyridine or a primary amine, you can split the dimer into a highly soluble mononuclear complex, trans-[PtCl2(cyclohexene)(L)]. Calorimetric evaluations of [PtCl2(olefin)]2 complexes confirm that cleavage with pyridine is thermodynamically favorable and rapidly yields the soluble monomer (2)[2]. Alternatively, using a coordinating solvent like acetone or tetrahydrofuran (THF) can induce auto-cleavage to form [PtCl2(cyclohexene)(Solvent)], though this equilibrium is highly concentration-dependent and can lead to aldol side-reactions if not monitored (3)[3].
Q: Can I use triphenylphosphine (PPh3) to cleave the dimer and improve solubility? A: Use extreme caution. While phosphines are excellent at cleaving platinum dimers, their strong σ-donating and π-accepting properties exert a massive trans-effect. Adding PPh3 often leads to the complete displacement of the weakly bound cyclohexene ligand, resulting in the formation of [PtCl2(PPh3)2] rather than the desired mixed-ligand complex[2]. If a phosphine must be used, strictly control the stoichiometry (1.0 equivalent per Pt center) and perform the reaction at sub-ambient temperatures.
📊 Quantitative Data: Solubilization Strategies
To aid in your experimental design, the following table summarizes the causal relationship between the chosen solubilization strategy, the resulting platinum speciation, and the associated risks.
| Solubilization Strategy | Reagent / Solvent | Resulting Platinum Species | Solubility Improvement | Risk of Olefin Displacement |
| Baseline (No Modification) | DCM, Toluene | [PtCl2(cyclohexene)]2 | Poor | Low |
| Coordinating Solvent | Acetone, THF | [PtCl2(cyclohexene)(Solvent)] | Moderate to Good | Moderate (Concentration dependent) |
| Neutral Amine Cleavage | Pyridine (1 eq/Pt) | trans-[PtCl2(cyclohexene)(py)] | Excellent | Low (if stoichiometry is strictly 1:1) |
| Anion Exchange | AgOTf in DCM | [Pt(OTf)2(cyclohexene)] | Excellent | High (OTf⁻ makes the Pt center highly electrophilic) |
🧪 Step-by-Step Troubleshooting Protocols
The following protocols are designed as self-validating systems . By observing the physical changes described, you can confirm the success of the reaction without immediately requiring complex spectroscopic workups.
Protocol A: Controlled Bridge Cleavage with Pyridine
Objective: Convert insoluble [PtCl2(cyclohexene)]2 into soluble trans-[PtCl2(cyclohexene)(py)]. Causality: Pyridine selectively attacks the μ-Cl bridges due to its superior nucleophilicity compared to the bridging chlorides. This breaks the dimer lattice, yielding a monomeric species that interacts favorably with non-polar solvents.
-
Suspension: Suspend 1.0 mmol of [PtCl2(cyclohexene)]2 in 10 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. The mixture will appear as a turbid, pale-yellow suspension.
-
Ligand Preparation: Prepare a dilute solution of anhydrous pyridine (2.0 mmol, exactly 1 equivalent per Pt atom) in 2 mL of DCM.
-
Addition: Dropwise add the pyridine solution to the platinum suspension over 5 minutes at room temperature under continuous magnetic stirring.
-
Self-Validation Check: Stir for an additional 30 minutes. The reaction is complete when the suspension clears completely into a transparent, pale-yellow solution. If turbidity persists, trace amounts of unreacted dimer remain.
-
Isolation: Concentrate the solution under reduced pressure to ~3 mL, and precipitate the pure monomeric product by slowly adding 15 mL of cold hexanes.
-
Spectroscopic Validation: Filter and dry the solid in vacuo. Confirm the structure via 195Pt NMR; you will observe a characteristic shift from the dimer region (~ -2800 ppm) to the monomer region (~ -2600 ppm)[1].
Protocol B: Anion Exchange for Enhanced Lipophilicity
Objective: Replace bridging chlorides with lipophilic triflate anions to enhance solubility without adding competing neutral ligands. Causality: Silver salts act as halide abstractors. The precipitation of highly insoluble AgCl drives the equilibrium forward, replacing the rigid chloride bridges with bulky, lipophilic triflate groups that heavily favor organic solvation.
-
Preparation: Suspend 1.0 mmol of [PtCl2(cyclohexene)]2 in 15 mL of anhydrous DCM in a foil-wrapped flask (to prevent silver-induced photodecomposition).
-
Abstraction: Add 3.95 mmol of Silver Trifluoromethanesulfonate (AgOTf). Note: A slight sub-stoichiometric amount is used to prevent excess Ag⁺ coordination to the olefin.
-
Self-Validation Check: Stir vigorously for 2 hours at room temperature. The formation of a dense, white precipitate (AgCl) at the bottom of the flask visually validates successful halide abstraction.
-
Filtration: Filter the mixture through a pad of Celite under an inert atmosphere to remove the AgCl byproduct.
-
Utilization: The resulting clear filtrate contains the highly soluble, highly electrophilic [Pt(OTf)2(cyclohexene)] complex, which should be used immediately in downstream applications.
🗺️ Solubilization Workflow Diagram
Workflow for resolving platinum cyclohexene dimer solubility issues.
📚 References
-
Bridge-splitting kinetics, equilibria and structures of trans-biscyclooctene complexes of platinum(II) . ResearchGate. 1
-
Walter PARTENHEIMER | senior research chemist | BA, PhD (Calorimetric Studies) . ResearchGate. 2
-
Potassium Trichloro(Ethylene)Platinate(II): (Zeise's Salt) and Bridge Cleavage Reactions . ResearchGate.3
Sources
troubleshooting unwanted ligand dissociation in dichloro((1,2-eta)-cyclohexene)platinum
Technical Support Center: Troubleshooting Unwanted Ligand Dissociation in Dichloro((1,2- η )-cyclohexene)platinum
Welcome to the Platinum-Olefin Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the high lability of dichloro((1,2- η )-cyclohexene)platinum—the cyclohexene analogue of Zeise's dimer ( [PtCl2(C6H10)]2 ).
Unlike the highly robust ethylene-bound Zeise's salt, the cyclohexene variant is notoriously prone to unwanted ligand dissociation during synthesis, storage, and catalysis. This guide is designed to provide you with a deep mechanistic understanding of why this happens, followed by field-proven troubleshooting steps and self-validating protocols to stabilize your complex.
The Causality of Dissociation: Mechanistic Insights
To troubleshoot effectively, we must first examine the metal-ligand interface through the lens of the Dewar-Chatt-Duncanson model. The stability of a Pt(II)-olefin bond relies on a delicate synergy: σ -donation from the alkene's π -orbital to the metal, and π -backbonding from the metal's d-orbitals into the alkene's π
- antibonding orbital.
Cyclohexene presents two critical vulnerabilities that drive its dissociation[1]:
-
Steric Hindrance: The bulky, rigid six-membered ring creates a severe steric clash with the cis-chlorides and the bridging chloride network in the dimer state.
-
Electronic Mismatch: Alkyl substitution makes the olefin more electron-rich. While this marginally improves σ -donation, it drastically raises the energy of the π
- orbital. This weakens the crucial π -backbonding that soft Pt(II) centers rely on for thermodynamic stability.
When exposed to coordinating solvents, the dimer undergoes bridge-splitting, forming a highly labile monomeric intermediate that quickly ejects cyclohexene to relieve steric strain[2].
Mechanistic pathway of solvent-induced bridge splitting and cyclohexene dissociation.
Quantitative Stability Comparison
Understanding the relative lability of your ligand helps in planning experimental timelines and choosing appropriate reaction conditions.
| Olefin Ligand | Steric Profile | π -Backbonding Capacity | Relative Bridge-Splitting Keq | Estimated Half-Life (in CH2Cl2 at 25°C) |
| Ethylene (Zeise's) | Minimal | Strong (Excellent π -acceptor) | Low ( <0.01 ) | >48 hours |
| Cyclooctene | Moderate (Flexible ring) | Moderate | Moderate ( ∼0.017 ) | ∼4−6 hours |
| Cyclohexene | High (Rigid C6 steric clash) | Weak (Poor π -acceptor) | High ( >1.0 ) | <1 hour (without excess) |
Data synthesized from established bridge-splitting kinetics of Pt(II) cycloalkene complexes[2].
Troubleshooting FAQs
Q1: My complex turns black or forms a dark precipitate during catalysis. What is happening? A: The dark precipitate is elemental platinum (Pt black). Unwanted cyclohexene dissociation leaves the Pt(II) center coordinatively unsaturated. Without a stabilizing π -acceptor ligand, the electron-rich metal is highly susceptible to disproportionation or reduction. Solution: Ensure your solvent is strictly non-coordinating (e.g., dry toluene or dichloromethane) and run the reaction with a 10-50x molar excess of free cyclohexene to push the equilibrium back toward the coordinated state via Le Chatelier's principle.
Q2: I am trying to use [PtCl2(C6H10)]2 as a precatalyst for hydroarylation, but I see zero conversion. Why? A: If you are using coordinating solvents like acetonitrile (MeCN), DMSO, or even trace methanol, the solvent outcompetes cyclohexene for the Pt(II) coordination sphere. This forms deactivated PtCl2(Solvent)2 species, which are catalytically dead for your intended cycle[3]. Solution: Switch to a non-coordinating solvent. If a polar medium is required to dissolve other reagents, use a weakly coordinating counterion strategy (e.g., adding AgBF4 to abstract chloride and open a coordination site without displacing the olefin)[4].
Q3: Does temperature affect the dissociation rate? A: Drastically. Ligand dissociation is an entropically driven process ( ΔS‡>0 ). Heating the complex above 40°C accelerates the ejection of the bulky cyclohexene ring. Solution: Keep stock solutions at -20°C. If your catalytic cycle requires heat, you must maintain a saturated atmosphere or high concentration of the olefin in the reaction mixture.
Step-by-step decision tree for diagnosing and resolving cyclohexene dissociation.
Self-Validating Experimental Protocol
Synthesis and Handling of [PtCl2(cyclohexene)]2 with Zero Ligand Loss
This protocol is designed as a self-validating system: the visual cues (color changes) directly correlate to the mechanistic state of the metal center, allowing you to catch dissociation before it ruins your workflow.
Step 1: Pre-saturation of Solvent
-
Action: Take 10 mL of anhydrous, degassed dichloromethane ( CH2Cl2 ) and add 1 mL of purified cyclohexene.
-
Causality: Pre-loading the solvent with the target ligand suppresses the thermodynamic driving force for dissociation.
Step 2: Bridge-Splitting with K2PtCl4
-
Action: Suspend K2PtCl4 (1.0 eq) in the solvent mixture. Add a catalytic amount of SnCl2 (0.05 eq). Stir at room temperature strictly protected from light.
-
Causality: SnCl2 acts as a labilizing agent via the strong trans-effect, facilitating the displacement of chloride by cyclohexene without requiring elevated temperatures that would cause dissociation. Light protection prevents photolytic Pt-Cl bond cleavage.
Step 3: Validation & Isolation
-
Action: Monitor the suspension. It will transition from red ( PtCl42− ) to a yellow solution.
-
Validation: The yellow color confirms the stable d8 square planar Pt(II)-olefin geometry. If the solution turns brown/black, dissociation and reduction have occurred.
-
Isolation: Evaporate the solvent under a gentle stream of inert gas. Do not use high vacuum. High vacuum removes the volatile cyclohexene, driving the dissociation equilibrium forward. Wash the resulting solid with cold pentane and store immediately at -20°C.
References
-
The kinetics of olefin-olefin substitution reactions in a series of platinum(II) complexes | Inorganic Chemistry Source: ACS Publications URL:[Link]
-
Platinum(II) Olefin Hydroarylation Catalysts: Tuning Selectivity for the anti-Markovnikov Product Source: ResearchGate URL:[Link]
-
Platinum-Based Catalysts for the Hydroamination of Olefins with Sulfonamides and Weakly Basic Anilines | Journal of the American Chemical Society Source: ACS Publications URL:[Link]
-
Bridge-splitting kinetics, equilibria and structures of trans-biscyclooctene complexes of platinum(II) Source: ResearchGate URL:[Link]
Technical Support Center: Advanced Purification of Dichloro((1,2-eta)-cyclohexene)platinum
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of labile platinum-olefin complexes like dichloro((1,2-eta)-cyclohexene)platinum (typically existing as the chloro-bridged dimer, [PtCl₂C₆H₁₀]₂).
The core challenge in handling this complex lies in the delicate balance of the Pt-olefin π-backbonding. Unlike robust phosphine or cyclopentadienyl ligands, cyclohexene is highly labile. Improper solvent choices, thermal stress, or aggressive drying techniques will easily strip the ligand, leading to irreversible degradation. This guide is designed to provide you with field-proven, self-validating methodologies to ensure high-purity isolation.
Part 1: Troubleshooting & FAQs
Q: Why does my solution turn dark grey or black upon dissolution? A: This is a classic symptom of thermal or photochemical degradation.
-
Causality: The Pt-cyclohexene coordinate bond is relatively weak. When exposed to temperatures above 30 °C or intense ambient light, the cyclohexene ligand dissociates. This leaves a coordinatively unsaturated Pt(II) center that rapidly disproportionates into colloidal platinum(0), commonly known as "platinum black."
-
Self-Validation: If your solution transitions from a clear pale yellow to an opaque black, degradation is actively occurring. You must immediately cool the flask to 0 °C to arrest further decomposition. Always dissolve the crude complex at or below room temperature (≤ 25 °C).
Q: Why is silica gel chromatography failing to purify my complex? A: Standard chromatography is highly discouraged for this specific class of molecules.
-
Causality: Platinum-olefin complexes are highly sensitive to the acidic silanol (Si-OH) groups present on standard silica gel. These acidic sites interact with the metal center and catalyze the dissociation of the cyclohexene ligand, causing the complex to decompose directly on the stationary phase.
-
Self-Validation: If you observe a dark grey or black band permanently adhered to the baseline of your column, the complex has degraded. Always default to recrystallization.
Q: My NMR shows residual free cyclohexene, but leaving it on a high vacuum line turns the powder grey. How do I remove the solvent without destroying the product? A: You are over-drying the complex.
-
Causality: Cyclohexene easily becomes trapped within the crystal lattice. However, applying a hard vacuum (<1 mmHg) for extended periods shifts the [1], physically stripping the coordinated cyclohexene from the platinum center.
-
Self-Validation: Do not rely on vacuum to remove heavy organics. Instead, triturate (wash) the crystals with cold diethyl ether (-20 °C) prior to drying. The ether will solubilize the free cyclohexene without breaking the Pt-olefin bond, as demonstrated in the purification of analogous complexes[2]. Dry under a mild vacuum (10-20 mmHg) for no more than 2 hours. The final powder must remain a bright, pale yellow.
Part 2: Quantitative Data & Solvent Matrix
To successfully purify[PtCl₂C₆H₁₀]₂, you must strictly adhere to the physical parameters outlined below.
| Parameter | Value / Metric | Mechanistic Causality |
| Optimal Solubilizing Solvent | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) | The polarity perfectly matches the chloro-bridged dimer; the non-coordinating nature prevents ligand displacement. |
| Optimal Anti-Solvent | Pentane or Hexane | Highly non-polar alkanes induce supersaturation and crystal lattice formation without solvating the complex. |
| Maximum Dissolution Temp. | ≤ 25 °C | Temperatures >35 °C provide sufficient kinetic energy to break the labile Pt-cyclohexene π-bond, yielding Pt(0). |
| Crystallization Temp. | -20 °C to -35 °C | Slows the diffusion rate between the solvent layers, promoting high-purity, well-ordered crystal growth[3]. |
| Vacuum Drying Limit | Mild vacuum (~15 mmHg), ≤ 2 hours | Hard vacuum (<1 mmHg) shifts the thermodynamic equilibrium toward olefin dissociation, degrading the purified product[1]. |
Part 3: Self-Validating Experimental Protocol
This step-by-step methodology utilizes a solvent-layering recrystallization technique to isolate the pure dimer while leaving decomposed Pt(0) and free ligand behind.
Step 1: Dissolution
-
In a nitrogen-purged Schlenk flask, suspend 1.0 g of crude[PtCl₂C₆H₁₀]₂ in 5 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Stir gently at 20 °C until the bulk of the yellow solid dissolves.
-
Validation Checkpoint: The solution should be pale yellow with fine black particulates suspended in it. If the solution is completely black, the batch has suffered severe thermal degradation.
Step 2: Filtration
-
Prepare a medium-porosity glass frit with a tightly packed 2-3 cm pad of Celite.
-
Pass the CH₂Cl₂ mixture through the Celite pad under a positive pressure of nitrogen.
-
Causality: Standard filter paper cannot trap colloidal Pt(0) particles. Celite provides the necessary tortuous path to capture the platinum black[2].
-
Validation Checkpoint: The filtrate must be optically transparent and pale yellow. Any turbidity indicates channeling in the Celite pad; if this occurs, you must re-filter through a freshly packed pad.
Step 3: Anti-Solvent Layering
-
Transfer the clear filtrate to a clean, narrow Schlenk tube.
-
Carefully layer 20 mL of cold anhydrous pentane (-20 °C) over the CH₂Cl₂ solution to create a 1:4 (v/v) solvent interface.
-
Cap the tube and store it completely undisturbed at -20 °C for 24 to 48 hours.
-
Causality: The non-polar pentane slowly diffuses into the CH₂Cl₂, decreasing the dielectric constant of the medium and forcing the dimer to crystallize[3].
Step 4: Trituration and Drying
-
Carefully decant the supernatant liquid via syringe.
-
Wash the resulting needle-like crystals twice with 5 mL of cold diethyl ether (-20 °C).
-
Dry the crystals under a mild vacuum (15 mmHg) for 2 hours.
-
Validation Checkpoint: The final product should be a free-flowing, pale yellow crystalline powder with no residual solvent odor.
Part 4: Mechanistic & Purification Workflow
The following diagram maps the critical decision points and degradation pathways during the purification lifecycle.
Workflow for the purification of Dichloro((1,2-eta)-cyclohexene)platinum, highlighting degradation.
Part 5: References
-
Title: Reaction Mechanism for Olefin Exchange at Chloro Ethene Complexes of Platinum(II) Source: Inorganic Chemistry (ACS Publications) URL: [Link]
-
Title: Bridge splitting of trans-[PtCl₂(C₂H₄)]₂ by ethene using a simple combined NMR–UV/vis cell Source: Inorganic Chemistry Communications URL: [Link]
-
Title: Anorganisch-chemisches Fortgeschrittenenpraktikum (Synthesis of Dichloro-(η⁴-cyclooctadiene)platinum(II)) Source: thiemann.io URL: [Link]
Sources
reducing platinum black formation during cyclohexene complex synthesis
A Guide to Preventing and Troubleshooting Platinum Black Formation
Welcome to the Technical Support Center for organometallic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of cyclohexene-platinum complexes. The formation of platinum black, a finely divided and highly active form of platinum metal, is a common and frustrating side reaction that can lead to reduced yields, impure products, and difficulties in purification.
This document provides in-depth troubleshooting advice, preventative protocols, and a mechanistic overview of why platinum black formation occurs. Our goal is to equip you with the knowledge to not only solve this problem when it arises but to prevent it from happening in the first place.
Understanding the Problem: The Genesis of Platinum Black
Platinum black is essentially aggregated platinum nanoparticles, which appear as a black, often colloidal, precipitate. Its formation during the synthesis of a soluble Pt(II)-cyclohexene complex signifies an unwanted reduction of the platinum center from its +2 oxidation state to the metallic (0) state.
Several factors can contribute to this undesired reduction:
-
Elevated Temperatures: Platinum(II) complexes, particularly those with labile ligands like olefins, can be thermally sensitive. High reaction temperatures can promote the decomposition of the desired complex, leading to the formation of platinum black. In related syntheses, temperatures above 95°C have been shown to cause the decomposition of platinum complexes to platinum black.[1]
-
Reducing Agents: While the synthesis of Pt(II)-olefin complexes often starts from a Pt(IV) precursor like chloroplatinic acid (H₂PtCl₆), the reduction to Pt(II) must be carefully controlled. The olefin itself, in this case, cyclohexene, can act as a reducing agent, and this process can sometimes proceed too far, resulting in Pt(0). The reduction of Pt(IV) to Pt(II) is often accompanied by the partial oxidation of the olefin.[2]
-
Solvent Effects: The choice of solvent can influence the stability of the platinum complex and the redox potential of the platinum center. Protic solvents, for example, may participate in side reactions that facilitate the reduction of Pt(II).
-
Impurities: The presence of other reducing impurities in the reagents or solvents can also lead to the formation of platinum black.
Troubleshooting Guide: A Q&A Approach
Here are some common issues encountered during the synthesis of cyclohexene-platinum complexes and how to address them:
Q1: I'm seeing a black or dark-colored precipitate forming in my reaction. What is it, and what should I do?
A1: The black precipitate is almost certainly platinum black. Its appearance indicates that the Pt(II) in your target complex is being reduced to metallic Pt(0).
-
Immediate Action: If the reaction is in progress, immediately lower the temperature. If possible, take a small aliquot of the reaction mixture for analysis (e.g., TLC, NMR) to assess the extent of product formation versus decomposition.
-
Root Cause Analysis:
-
Temperature: Was the reaction temperature too high? Even localized overheating can be a problem.
-
Reagent Purity: Are your cyclohexene, solvents, and platinum precursor free from reducing impurities?
-
Reaction Time: Has the reaction been running for an extended period, allowing for slow decomposition?
-
Q2: My reaction solution is turning dark, but I don't see a distinct precipitate. Is this also platinum black?
A2: Yes, this is likely the initial formation of colloidal platinum black. The platinum particles are still very small and suspended in the solution. If left unchecked, they will aggregate and precipitate. This is a critical point to intervene.
-
Troubleshooting Steps:
-
Stabilizer Addition: Consider the addition of a stabilizing agent. For instance, in the synthesis of other platinum complexes, substoichiometric amounts of ammonium chloride (NH₄Cl) have been shown to prevent the formation of platinum black.[1] This is likely due to the common ion effect, which can help to stabilize the platinum chloride complex in solution.
-
Solvent Change: If you are using a solvent in which the complex has limited solubility, this can promote decomposition. Consider a solvent that better solubilizes all components of the reaction.
-
Q3: My yields of the cyclohexene-platinum complex are consistently low, and I suspect platinum black formation is the culprit. How can I improve my yield?
A3: Low yields are a common consequence of this side reaction. To improve your yield, you need to focus on preventing the reduction of Pt(II) to Pt(0).
-
Optimization Strategy:
-
Temperature Control: Maintain a consistently low and controlled temperature throughout the reaction.
-
Order of Addition: Carefully consider the order in which you add your reagents. It may be beneficial to add the cyclohexene slowly to a cooled solution of the platinum precursor.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions with atmospheric oxygen, which could potentially play a role in decomposition pathways.
-
Preventative Protocols and Best Practices
The following protocols are designed to minimize the formation of platinum black during the synthesis of cyclohexene-platinum complexes.
Protocol 1: Synthesis of Di-μ-chloro-bis(η²-cyclohexene)diplatinum(II) from Chloroplatinic Acid
This protocol is adapted from a method for the synthesis of the analogous 1,5-cyclooctadiene complex and is designed for the controlled reduction of Pt(IV) to Pt(II).[2]
Reagents and Materials:
-
Hydrated Chloroplatinic Acid (H₂PtCl₆·xH₂O)
-
Glacial Acetic Acid
-
Cyclohexene (freshly distilled)
-
Ethanol
-
Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
Step-by-Step Procedure:
-
Dissolution of Platinum Precursor: In a 125-mL Erlenmeyer flask, dissolve the hydrated chloroplatinic acid in glacial acetic acid.
-
Temperature Control: Gently heat the solution to 75°C with stirring. It is crucial not to exceed this temperature to avoid promoting the formation of platinum black.
-
Addition of Cyclohexene: Slowly add the cyclohexene to the warm solution while swirling the flask. A color change should be observed as the Pt(IV) is reduced to Pt(II).
-
Reaction and Precipitation: Continue to stir the mixture at 75°C. The yellow product, di-μ-chloro-bis(η²-cyclohexene)diplatinum(II), should begin to precipitate.
-
Isolation: After the reaction is complete (typically monitored by the cessation of precipitation), cool the mixture to room temperature. Collect the yellow product by filtration.
-
Washing: Wash the product with several portions of diethyl ether to remove any unreacted cyclohexene and other organic impurities.
-
Drying: Dry the product under vacuum.
Causality Behind the Choices:
-
Glacial Acetic Acid: This solvent provides a suitable medium for the reaction and helps to control the reduction potential.
-
Controlled Temperature (75°C): This temperature is high enough to facilitate the reaction but low enough to minimize the thermal decomposition of the Pt(II) product.[1]
-
Slow Addition of Cyclohexene: This helps to control the rate of reduction and prevent localized "hotspots" of high reactivity that could lead to over-reduction to Pt(0).
Data Summary: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 75°C | Balances reaction rate with complex stability.[1] |
| Solvent | Glacial Acetic Acid | Provides a controlled environment for the reduction of Pt(IV) to Pt(II).[2] |
| Atmosphere | Air (or optional inert) | While an inert atmosphere can be beneficial, this synthesis is often successful in air. |
| Stabilizer | None (in this protocol) | The controlled conditions are designed to prevent platinum black formation without additives. |
Visualizing the Reaction Pathways
The following diagrams illustrate the desired synthetic route versus the undesired side reaction leading to platinum black formation.
Caption: Desired synthesis pathway versus the undesired decomposition to platinum black.
Logical Workflow for Troubleshooting
This flowchart provides a systematic approach to diagnosing and resolving issues related to platinum black formation.
Caption: A logical workflow for troubleshooting platinum black formation.
References
- BenchChem. (2025).
- Kidd, J. M., & Orvice, J. A. (2010). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Chemical Reviews, 110(5), 2967-2997.
- Somorjai, G. A. (1975). The dehydrogenation and hydrogenolysis of cyclohexane and cyclohexene on stepped (high miller index) platinum surfaces.
- Drew, D., & Doyle, J. R. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, 13, 47-51.
- Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry.
- Kratz, F., & Schmalz, H. G. (2018). Synthesis and Biological Evaluation of Zeise's Salt Derivatives with Acetylsalicylic Acid Substructure. Molecules, 23(6), 1324.
- Widenhoefer, R. A., & Stengone, C. N. (2004). Platinum(II)-catalyzed 1,6-diene Cycloisomerizations: Turnover in the Absence of Beta-Hydride Elimination. Journal of the American Chemical Society, 126(33), 10246-10247.
- Girolami, G. S., & Klaus, S. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics, 40(21), 3559-3571.
- Łakomska, I., & Barwiolek, M. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 27(7), 2130.
- Forniés, J., & Usón, R. (2005). All-Organometallic Analogues of Zeise's Salt for the Three Group 10 Metals. Organometallics, 24(1), 137-145.
- Lloyd-Jones, G. C., & Norrby, P. O. (2007). Electrophilic Activation of Alkenes by Platinum(II): So Much More Than a Slow Version of Palladium(II). Chemical Reviews, 107(11), 4968-5007.
- Grushin, V. V., & Marshall, W. J. (2005). Difluoro Complexes of Platinum(II) and -(IV) with Monodentate Phosphine Ligands: An Exceptional Stability of d6 Octahedral Organometallic Fluorides. Inorganic Chemistry, 44(4), 1145-1153.
- RSC Education. (2021). Zeise's salt - Molecule of the Month.
- Liu, G., & Stahl, S. S. (2017).
- Tilley, T. D., & Gountchev, T. I. (2016). Platinum Catalysis Revisited: Unraveling Principles of Catalytic Olefin Hydrosilylation. Accounts of Chemical Research, 49(2), 289-298.
- EP2208731B1. (2012).
- Li, J., et al. (2024). Highly efficient platinum(ii) complexes overcoming Pt–Pt interactions and their applications in organic light-emitting diodes.
- Kadish, K. M., & Ou, Z. (2012). Electrochemistry of Platinum(II) Porphyrins: Effect of Substituents and π-Extension on Redox Potentials and Site of Electron Transfer. Inorganic Chemistry, 51(12), 6654-6663.
- Monti, E., et al. (2025). Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes. Cancers, 17(19), 4567.
- Al-Masrour, F., & Rourke, J. P. (2023). Photochemically Induced Cyclometalations at Simple Platinum(II) Precursors. Inorganic Chemistry, 62(16), 6432-6440.
- Reddy, M. V. R., & Narender, P. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11.
- González, I., & Cárdenas, G. (2025). Electrodeposition of Platinum Black on Brass.
- EP2208731B1. (2012).
- Cabral, H., & Kataoka, K. (2012). Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles. Chemotherapy Research and Practice, 2012, 905796.
Sources
A Comparative Guide to Dichloro((1,2-eta)-cyclohexene)platinum(II) and Zeise's Salt in Catalysis
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of homogeneous catalysis, platinum-olefin complexes are foundational pillars, particularly in industrially vital reactions such as hydrosilylation. Among the earliest and most studied of these is Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, the first organometallic compound ever synthesized.[1][2] Its discovery was pivotal, shaping our understanding of metal-ligand bonding as described by the Dewar-Chatt-Duncanson model.[1] A close relative, dichloro((1,2-eta)-cyclohexene)platinum(II), often existing as a dimer, [PtCl₂(C₆H₁₀)]₂, represents a logical evolution, substituting the simple ethylene ligand with a bulkier, cyclic alkene.
This guide provides a comparative analysis of these two platinum(II) precatalysts. While structurally similar, the choice of the olefin ligand—ethylene versus cyclohexene—imparts critical differences in their stability, reactivity, and overall catalytic efficacy. We will delve into the mechanistic nuances that govern their performance, supported by experimental insights and protocols, to inform catalyst selection for your specific application.
Structural and Mechanistic Foundations
At their core, both complexes feature a square-planar platinum(II) center. Zeise's salt is an anionic complex with three chloride ligands and a side-on (η²) bound ethylene molecule.[3] Dichloro((1,2-eta)-cyclohexene)platinum(II) is a neutral complex, typically forming a dimer bridged by two chloride ligands, which can be cleaved in coordinating solvents or by other ligands to yield a monomeric species.
Caption: Structural comparison of the Zeise's salt anion and the cyclohexene-platinum dimer.
The primary catalytic application for these complexes is the hydrosilylation of alkenes, a highly atom-efficient method for forming carbon-silicon bonds.[4] It is crucial to recognize that both Pt(II) complexes are precatalysts. They must first be reduced in situ to a catalytically active Pt(0) species to enter the main catalytic cycle, most commonly described by the Chalk-Harrod mechanism .[5][6]
This mechanism involves several key steps:
-
Activation: Reduction of the Pt(II) precatalyst to a Pt(0) species.
-
Oxidative Addition: A hydrosilane (R₃SiH) adds to the Pt(0) center, forming a Pt(II) hydride species.
-
Olefin Coordination: The target alkene coordinates to the platinum-hydride complex.
-
Migratory Insertion: The alkene inserts into the Pt-H bond (or alternatively, the hydride migrates to the coordinated alkene). This is often the rate-determining step.[4]
-
Reductive Elimination: The resulting alkylsilyl group is reductively eliminated, regenerating the Pt(0) catalyst and releasing the product.[5]
Caption: General experimental workflow for comparative catalytic hydrosilylation.
Materials:
-
Dichloro((1,2-eta)-cyclohexene)platinum(II)
-
Zeise's Salt (K[PtCl₃(C₂H₄)]·H₂O)
-
1-Octene (distilled from CaH₂)
-
Triethylsilane (distilled from CaH₂)
-
Anhydrous Toluene (from a solvent purification system or distilled from Na/benzophenone)
-
Internal standard for GC/NMR (e.g., dodecane)
-
Schlenk flasks and standard inert atmosphere glassware
Procedure:
-
Catalyst Preparation:
-
Under an inert atmosphere (N₂ or Ar), prepare a stock solution of each catalyst (e.g., 1.0 mM) in anhydrous toluene. Note: Ensure complete dissolution.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1-octene (e.g., 1.0 mmol, 1.0 eq) and the internal standard (e.g., 0.5 mmol) via syringe.
-
Add anhydrous toluene to achieve the desired reaction concentration (e.g., 0.5 M).
-
Add triethylsilane (e.g., 1.1 mmol, 1.1 eq) via syringe.
-
-
Reaction Initiation and Monitoring:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 50 °C).
-
Allow the solution to equilibrate thermally for 5 minutes.
-
Take an initial time point (t=0) aliquot.
-
Initiate the reaction by adding the required volume of the catalyst stock solution via syringe (e.g., for a 0.1 mol% loading, add 1.0 mL of the 1.0 mM stock solution to a 1.0 mmol scale reaction).
-
Withdraw aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h). Each aliquot should be quenched immediately by diluting in a vial containing a small amount of an inhibitor or coordinating solvent like THF.
-
-
Analysis:
-
Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the consumption of 1-octene and the formation of the triethyl(octyl)silane product.
-
Plot the percentage conversion against time for each catalyst to compare their reaction rates.
-
Expected Outcome:
The reaction catalyzed by dichloro((1,2-eta)-cyclohexene)platinum(II) is expected to proceed at a significantly faster rate than the reaction catalyzed by Zeise's salt. A shorter induction period and a steeper slope on the conversion vs. time plot would be indicative of its higher activity.
Conclusion and Outlook
While both dichloro((1,2-eta)-cyclohexene)platinum(II) and Zeise's salt are effective precatalysts for hydrosilylation and other organic transformations, they are not interchangeable. The choice of the olefin ligand is a critical design element that dictates catalytic performance.
-
Zeise's Salt remains a cornerstone of organometallic chemistry, serving as an excellent, stable benchmark for mechanistic investigations and applications where moderate, controlled activity is sufficient. [7]* Dichloro((1,2-eta)-cyclohexene)platinum(II) offers a tangible step up in catalytic activity, driven by the increased lability of the cyclohexene ligand. This makes it a more suitable choice for general synthetic applications, particularly when faster reaction times, lower temperatures, or lower catalyst loadings are required.
The insights gained from comparing these fundamental catalysts have paved the way for the development of even more sophisticated systems. Modern catalysts, such as Karstedt's and Ashby's catalysts (Pt(0)-divinyldisiloxane complexes) or those employing N-heterocyclic carbene (NHC) ligands, are designed to maximize the lability and accessibility of the platinum center while enhancing stability, leading to the exceptionally high activities demanded by industrial processes. [4][8]Understanding the principles demonstrated by this comparison is essential for the rational design and selection of the next generation of platinum catalysts.
References
-
J. Bräler, A. F. R. Kilb, and T. J. J. Müller, "Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation," ACS Catalysis, 2016. [Link]
-
Scribd, "Zeise's Salt: Structure and Applications," N.D. [Link]
-
R. Lukin, A. Kuchkaev, A. V. Sukhov, et al., "Platinum-Catalyzed Hydrosilylation in Polymer Chemistry," Polymers, 2020. [Link]
-
ResearchGate, "The common scheme of the platinum-catalyzed hydrosilylation reaction," 2020. [Link]
-
White Rose eTheses Online, "Photoactivated Hydrosilylation of Alkenes using Platinum(II) Salicylaldimine Phenylpyridine Complexes," N.D. [Link]
-
Sci-Hub, "Platinum-Catalyzed Hydrosilylation in Polymer Chemistry," 2020. [Link]
-
Grokipedia, "Zeise's salt," N.D. [Link]
-
SweetStudy, "Zeises salt | Chemistry homework help," N.D. [Link]
-
University of Birmingham, "Zeise's salt - Molecule of the Month," 2021. [Link]
-
Wikipedia, "Zeise's salt," N.D. [Link]
-
A. P. Zeffer, C. G. Hartinger, et al., "Synthesis and Biological Evaluation of Zeise's Salt Derivatives with Acetylsalicylic Acid Substructure," Molecules, 2019. [Link]
-
ACS Publications, "Olefin and acetylene complexes of platinum and palladium," N.D. [Link]
-
Ingenta Connect, "Platinum Metal Salts and Complexes," 1964. [Link]
-
ResearchGate, "New chemistry of olefin complexes of platinum(II) unravelled by basic conditions: synthesis and properties of elusive cationic species," 2019. [Link]
-
Chemistry LibreTexts, "10.1: Historical Background and Introduction into Metallocenes," 2022. [Link]
-
chemeurope.com, "Zeise's salt," N.D. [Link]
-
ResearchGate, "Dichloro(ethylenediamine)platinum(II), a water-soluble analog of the antitumor cisplatin, as a heterogeneous catalyst for a stereoselective hydrosilylation of alkynes under neat conditions," 2020. [Link]
-
MDPI, "Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes," 2026. [Link]
-
Semantic Scholar, "Dichloro(ethylenediamine)platinum(II), a water-soluble analog of the antitumor cisplatin, as a heterogeneous catalyst for a stereoselective hydrosilylation of alkynes under neat conditions," 2020. [Link]
-
ResearchGate, "Platinum(II) Catalysts for Highly Enantioselective 1,6-Enyne Cycloisomerizations. Synthetic, Structural, and Catalytic Studies," 2025. [Link]
Sources
- 1. Zeise's salt â Grokipedia [grokipedia.com]
- 2. Zeise's salt - Wikipedia [en.wikipedia.org]
- 3. sweetstudy.com [sweetstudy.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes [mdpi.com]
dichloro((1,2-eta)-cyclohexene)platinum vs dichloro(ethylene)platinum thermal stability
Comparative Thermal Stability and Performance Guide: Dichloro(ethylene)platinum vs. Dichloro((1,2- η )-cyclohexene)platinum
As a Senior Application Scientist, selecting the correct platinum(II) alkene precatalyst is critical for the success of high-temperature organometallic workflows. This guide objectively compares the thermal stability, ligand lability, and catalytic performance of dichloro(ethylene)platinum (commonly utilized as Zeise's dimer, [PtCl2(C2H4)]2 ) and its bulkier analogue, dichloro((1,2- η )-cyclohexene)platinum ( [PtCl2(C6H10)]2 ).
By analyzing the causality behind their thermodynamic properties, this guide provides actionable, self-validating protocols for researchers in drug development and synthetic methodology.
Mechanistic Causality: Ligand Sterics and π -Backbonding
The thermal stability of Pt(II) alkene complexes is governed by the Dewar-Chatt-Duncanson model , which describes the synergistic σ -donation from the alkene to the metal and the π -backdonation from the metal's d-orbitals into the alkene's π∗ antibonding orbitals.
-
Dichloro(ethylene)platinum: Ethylene is a small, unhindered ligand. Its lack of steric bulk allows for optimal orbital overlap, maximizing π -backdonation. This results in a highly robust Pt–C bond, granting the complex exceptional thermal stability both in the solid state and in solution. It can withstand temperatures up to 130 °C before significant decomposition occurs.
-
Dichloro((1,2- η )-cyclohexene)platinum: Cyclohexene is a cyclic, internal alkene. The bulky aliphatic backbone creates severe steric repulsion against the adjacent chloride ligands on the square planar Pt(II) center. This steric clash elongates the Pt–alkene bond, drastically reducing orbital overlap and weakening the π -backdonation. Consequently, the cyclohexene ligand is highly labile, and the complex is prone to thermal dissociation at much lower temperatures (< 80 °C).
Logical relationship between ligand sterics, π-backbonding, and thermal stability in Pt(II) complexes.
Comparative Data: Physical Properties and Stability
The quantitative differences in their stability dictate their utility in the laboratory. The ethylene complex is the industry standard for high-temperature catalytic activation, whereas the cyclohexene complex is generally restricted to low-temperature ligand exchange studies.
| Property / Metric | Dichloro(ethylene)platinum (Zeise's Dimer) | Dichloro((1,2- η )-cyclohexene)platinum |
| CAS Number | 12073-36-8 | 12176-53-3 |
| Molecular Formula | [PtCl2(C2H4)]2 | [PtCl2(C6H10)]2 |
| Solid-State Decomposition | ~130 °C – 150 °C (Releases C2H4 ) | ~80 °C – 90 °C (Releases Cyclohexene) |
| Solution Stability (Toluene) | Stable up to ~100 °C | Rapid dissociation > 60 °C |
| Ligand Exchange Kinetics | Slow to Moderate (Requires activation) | Very Fast (Highly labile) |
| Primary Application | Robust precatalyst for hydroamination/hydroarylation | Transient intermediate; low-temp precursor |
As demonstrated in the study, Zeise's dimer remains stable enough to be activated by AgBF4 at 80–90 °C without premature decomposition, a temperature at which the cyclohexene analogue would fail to maintain its structural integrity.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained so that researchers can adapt the methodology to their specific catalytic needs.
Protocol 1: Thermal Stability Assessment via TGA/DSC
Objective: Quantify the exact dissociation temperature of the alkene ligand to define the safe operating window for the precatalyst. Causality: Thermogravimetric Analysis (TGA) measures mass loss corresponding to the volatilization of the dissociated alkene, while Differential Scanning Calorimetry (DSC) identifies whether the dissociation is endothermic (simple ligand loss) or exothermic (complex degradation).
-
Sample Preparation: Load 5–10 mg of the Pt(II) complex into an alumina crucible inside a nitrogen-filled glovebox to prevent moisture-induced hydrolysis.
-
Instrument Calibration: Purge the TGA/DSC furnace with high-purity N2 (50 mL/min) to ensure an inert atmosphere.
-
Thermal Ramp: Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min.
-
Validation Step: Monitor the first derivative of the mass loss curve (DTG). For [PtCl2(C2H4)]2 , validate that the mass loss corresponds exactly to the molecular weight fraction of ethylene (approx. 9.5%). For [PtCl2(C6H10)]2 , validate the mass loss corresponding to cyclohexene (approx. 23.5%). If the mass loss exceeds these theoretical values, secondary decomposition of the Pt-halide core has occurred.
Protocol 2: Catalytic Hydroamination using Zeise's Dimer
Objective: Utilize the superior thermal stability of dichloro(ethylene)platinum to catalyze the intermolecular hydroamination of unactivated olefins. Causality: The robust nature of the ethylene ligand prevents catalyst degradation during the heating phase. The addition of a silver salt ( AgBF4 ) abstracts a chloride, creating a highly electrophilic, cationic Pt center that can coordinate the target substrate.
-
Precatalyst Activation: In a Schlenk flask, combine 5 mol % of [PtCl2(C2H4)]2 and 10 mol % of AgBF4 in 1,2-dichloroethane. Stir for 15 minutes at room temperature. Causality: AgCl precipitates, driving the formation of the active cationic Pt species.
-
Substrate Addition: Add the target olefin (e.g., norbornene) and the amine (e.g., p-toluenesulfonamide).
-
Thermal Activation: Heat the reaction mixture to 85 °C. The high thermal stability of the ethylene complex ensures that the Pt center does not aggregate into inactive platinum black at this elevated temperature.
-
Validation Step (NMR Tracking): Extract a 0.1 mL aliquot, filter through a celite plug to remove AgCl , and analyze via 1H NMR. The disappearance of the bound ethylene signal (typically around 4.2 ppm) and the appearance of the hydroamination product validates that the precatalyst has successfully entered the catalytic cycle.
Experimental workflow for Pt-catalyzed hydroamination using Zeise's dimer as a stable precatalyst.
Conclusion
For applications requiring elevated temperatures (80 °C+), dichloro(ethylene)platinum is the unequivocally superior choice. Its strong π -backbonding network prevents premature thermal degradation, allowing it to be reliably activated by silver salts for complex transformations, as thoroughly documented in . Conversely, dichloro((1,2- η )-cyclohexene)platinum should be reserved for specialized, low-temperature applications where rapid, facile ligand dissociation is the primary experimental objective.
References
-
Karshtedt, D., Bell, A. T., & Tilley, T. D. (2005). Platinum-Based Catalysts for the Hydroamination of Olefins with Sulfonamides and Weakly Basic Anilines. Journal of the American Chemical Society, 127(36), 12640-12646.[Link]
-
Karshtedt, D., Bell, A. T., & Tilley, T. D. (2004). Pt−Ag Catalyst System for Hydroarylations with Unactivated Arenes and Olefins. Organometallics, 23(18), 4169-4171.[Link]
Comparative Guide: Steric Effects of Cyclohexene vs. Ethylene in Platinum(II) Complexes
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Organometallic structural mechanics, thermodynamic stability, and ligand substitution kinetics.
Executive Summary & Mechanistic Framework
In organometallic chemistry and homogeneous catalysis, the choice of alkene ligand dictates the thermodynamic stability and kinetic lability of the resulting metal complex. Platinum(II) complexes, which adopt a square planar d8 geometry, serve as the premier model for understanding these interactions. The archetypal example is Zeise's salt ( K[PtCl3(C2H4)]⋅H2O ), the first synthesized organometallic compound [1].
The bonding in these complexes is governed by the Dewar-Chatt-Duncanson (DCD) model , which involves two synergistic components:
-
σ -Donation: Electron density transfers from the filled alkene π -orbital to an empty dx2−y2 orbital on the Pt(II) center.
-
π -Backbonding: Electron density transfers from a filled Pt dxz or dyz orbital into the empty π∗ antibonding orbital of the alkene.
To maximize π -backbonding, the alkene must adopt an upright conformation (perpendicular to the PtL3 coordination plane). While small alkenes like ethylene easily achieve this geometry, bulky cyclic alkenes like cyclohexene introduce severe steric constraints that fundamentally alter the complex's reactivity and structural metrics [2].
The Steric Dilemma: Orbital Overlap vs. Steric Clash
The Ethylene Benchmark
Ethylene ( C2H4 ) is a flat, unhindered ligand. When coordinated to a Pt(II) center, it seamlessly adopts the upright conformation. This allows for optimal orbital overlap, resulting in robust π -backbonding. The strength of this backdonation populates the ethylene π∗ orbital, significantly weakening and elongating the C=C bond (from 1.34 Å in free ethylene to ~1.39 Å in the complex) while forming a very strong, short Pt-C bond (~2.12 Å) [1].
The Cyclohexene Disruption
Cyclohexene ( C6H10 ) exists in a bulky half-chair conformation. When it attempts to bind to a Pt(II) center in the requisite upright position, the allylic CH2 groups of the cyclohexane ring severely clash with the adjacent cis-ligands (e.g., chlorides) [3].
The Causality of Lability: To relieve this steric strain, the Pt-alkene bond must lengthen, which drastically reduces the critical d−π∗ orbital overlap. Consequently:
-
π -backbonding is minimized.
-
The C=C bond is less activated (remaining closer to its free state).
-
The overall thermodynamic stability of the complex plummets, rendering the cyclohexene ligand highly labile and prone to rapid substitution [4].
Fig 1: Mechanistic logic of steric effects on Pt(II)-alkene bond stability.
Quantitative Data Comparison
The structural and kinetic divergence between these two ligands is starkly reflected in their crystallographic and spectroscopic data. The table below summarizes the core metrics comparing Zeise's anion to its cyclohexene analogue.
| Parameter | Ethylene Complex ( [PtCl3(C2H4)]− ) | Cyclohexene Complex ( [PtCl3(C6H10)]− ) |
| Ligand Steric Profile | Minimal (Planar geometry) | High (Half-chair, bulky allylic protons) |
| Pt-C Bond Length (Å) | ~2.12 - 2.15 (Strong coordination) | ~2.18 - 2.23 (Elongated due to strain) |
| C=C Bond Length (Å) | ~1.38 - 1.39 (Strongly activated) | ~1.35 (Weakly activated) |
| Thermodynamic Stability | High (Stable indefinitely at RT) | Low (Equilibrates/dissociates in solution) |
| Ligand Substitution Rate | Slow (Relatively inert) | Extremely Fast (Highly labile) |
Experimental Methodologies
To empirically validate the steric impact on coordination chemistry, researchers synthesize the dinuclear analogues—Zeise's dimer [PtCl2(C2H4)]2 and the cyclohexene dimer [PtCl2(C6H10)]2 —and subject them to kinetic substitution assays [3].
Protocol 1: Synthesis of [PtCl2(alkene)]2 Dimers
This protocol utilizes a self-validating catalytic labilization strategy. SnCl2 is used to temporarily form a [PtCl3(SnCl3)]2− intermediate. The massive trans-effect of the SnCl3− ligand labilizes the trans-chloride, allowing the alkene to coordinate rapidly at room temperature.
Step-by-Step Procedure:
-
Precursor Preparation: Dissolve 1.0 mmol of Potassium tetrachloroplatinate ( K2[PtCl4] ) in 10 mL of deoxygenated 0.1 M aqueous HCl.
-
Catalyst Addition: Add 0.05 mmol of SnCl2⋅2H2O to the solution. The mixture will darken, indicating the formation of the active SnCl3− intermediate.
-
Alkene Introduction:
-
For Ethylene: Bubble pure ethylene gas through the solution at 1 atm for 4 hours.
-
For Cyclohexene: Add a 10-fold molar excess (10 mmol) of liquid cyclohexene and stir vigorously to form a biphasic emulsion.
-
-
Isolation: Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL). Dry the combined organic layers over anhydrous MgSO4 , filter, and evaporate under reduced pressure.
-
Validation: The ethylene dimer yields a stable orange/yellow powder. The cyclohexene dimer yields a highly moisture- and temperature-sensitive solid that must be stored under argon at -20 °C to prevent spontaneous alkene dissociation.
Protocol 2: Kinetic Assay for Ligand Substitution ( 1 H NMR)
This assay quantitatively measures the lability of the coordinated alkene by monitoring its displacement by a standard nucleophile (pyridine).
Step-by-Step Procedure:
-
Sample Preparation: In an argon-filled glovebox, dissolve 0.05 mmol of the synthesized [PtCl2(alkene)]2 complex in 0.5 mL of anhydrous CDCl3 .
-
Internal Standard: Add 0.01 mmol of an inert internal standard (e.g., hexamethyldisiloxane, HMDSO) to the NMR tube.
-
Baseline Acquisition: Acquire a baseline 1 H NMR spectrum at 298 K to confirm the chemical shifts of the coordinated alkene (which appear significantly upfield compared to the free alkene due to metal shielding).
-
Reaction Initiation: Inject 0.10 mmol of pyridine directly into the NMR tube. Invert rapidly to mix.
-
Kinetic Monitoring: Acquire sequential 1 H NMR spectra every 30 seconds.
-
Data Analysis: Track the exponential decay of the coordinated alkene signals and the corresponding growth of the free alkene signals.
-
Result: The cyclohexene complex will show complete substitution within seconds (often faster than the NMR acquisition time), whereas the ethylene complex will exhibit a measurable, slow substitution half-life, proving the causality between steric bulk and kinetic lability.
-
Fig 2: Experimental workflow for synthesizing and kinetically profiling Pt(II) alkene complexes.
References
- Zeise's salt - Grokipedia Grokipedia
- Aromaticity in Ancient Zeise's Salt - PMC N
- Dinuclear Olefin and Alkyne Complexes of Platinum(II)
- Platinum-Based Catalysts for the Hydroamination of Olefins with Sulfonamides and Weakly Basic Anilines American Chemical Society (ACS)
A Definitive Guide to the Single-Crystal X-ray Diffraction Validation of Dichloro((1,2-eta)-cyclohexene)platinum(II)
A Comparative Analysis for Organometallic and Medicinal Chemists
Introduction: Beyond Elemental Analysis – The Imperative for Unambiguous Structural Elucidation
In the field of organometallic chemistry, and particularly in the development of platinum-based therapeutic agents, the precise three-dimensional arrangement of atoms within a molecule is paramount. Dichloro((1,2-eta)-cyclohexene)platinum(II), often existing as the dimer Di(µ-chloro)dichlorobis(cyclohexene)diplatinum(II), serves as a crucial analog to the historically significant Zeise's salt.[1][2] Its structure provides fundamental insights into the nature of metal-olefin bonding, which underpins catalytic mechanisms and drug-target interactions.
While various spectroscopic techniques (NMR, IR, MS) provide essential pieces of the structural puzzle, only single-crystal X-ray diffraction (SC-XRD) offers direct, unambiguous visualization of the molecular architecture.[3][4] This guide provides a comprehensive walkthrough of the synthesis, crystallization, and definitive structural validation of dichloro((1,2-eta)-cyclohexene)platinum(II) using SC-XRD. We will compare its key structural parameters with those of related platinum-olefin complexes to provide a deeper context for understanding its chemical behavior. This exacting technique is the gold standard for determining bond lengths, angles, and stereochemistry, which are critical for understanding reaction mechanisms and designing novel catalysts or therapeutic agents.[3][5]
Part 1: Synthesis and the Crystallization Imperative
The journey to a definitive crystal structure begins with the synthesis of the target compound and, critically, the cultivation of a diffraction-quality single crystal. This is often the most challenging yet vital step in the process.[3][6]
Experimental Protocol 1: Synthesis of Di(µ-chloro)dichlorobis(cyclohexene)diplatinum(II)
The synthesis is adapted from established procedures for preparing platinum-olefin complexes, such as the reaction of a Pt(II) salt with the corresponding olefin.[7]
-
Preparation of Starting Material: Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in a minimal amount of deionized water.
-
Reaction: To the stirred aqueous solution of K₂PtCl₄, add cyclohexene. The reaction is typically biphasic and may be stirred vigorously for several hours to facilitate interaction between the phases. A catalytic amount of a reducing agent like SnCl₂ can be used to facilitate the formation of the Pt(II)-olefin complex from Pt(IV) precursors if chloroplatinic acid is used.[1]
-
Isolation: The product, [PtCl₂(C₆H₁₀)]₂, is insoluble in water and will precipitate from the solution as a powder, often beige or yellow in color.[8][9]
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water, ethanol, and finally a non-polar solvent like hexane to remove unreacted starting materials and organic byproducts. Dry the product under vacuum.
Experimental Protocol 2: Growing Diffraction-Quality Single Crystals
The goal is to achieve slow supersaturation of a solution, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous powder.[10] Ideal crystals for SC-XRD are typically 0.1–0.4 mm in at least two dimensions, transparent, and free of cracks or defects.[3]
Method: Solvent Layering (Liquid-Liquid Diffusion)
This technique is particularly effective for organometallic compounds and involves slowly introducing a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent.[6][11]
-
Solvent Selection: Dissolve the synthesized [PtCl₂(C₆H₁₀)]₂ powder in a minimal amount of a dense, "good" solvent in which it is readily soluble, such as dichloromethane (DCM) or chloroform.
-
Layering: In a narrow vessel, such as an NMR tube or a thin test tube, carefully layer a less dense, miscible "anti-solvent" on top of the DCM solution. A suitable anti-solvent would be a non-polar solvent in which the complex is insoluble, such as hexane or pentane.[12] Use a syringe or pipette to add the anti-solvent slowly down the side of the tube to avoid disturbing the interface.
-
Incubation: Seal the vessel and leave it undisturbed in a vibration-free location for several days to weeks.[12]
-
Crystal Formation: As the solvents slowly diffuse into one another, the polarity of the system gradually decreases, inducing supersaturation at the interface and leading to the slow growth of crystals.[6]
Part 2: The Single-Crystal X-ray Diffraction Workflow: A Self-Validating System
The SC-XRD workflow is a systematic process designed to produce a chemically accurate and crystallographically sound model of a molecule. Each step contains internal checks to validate the quality of the data and the resulting structure.
Sources
- 1. Zeise's salt - Wikipedia [en.wikipedia.org]
- 2. theunchainedlibrary.com [theunchainedlibrary.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties - Enlighten Theses [theses.gla.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. prepchem.com [prepchem.com]
- 9. americanelements.com [americanelements.com]
- 10. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 11. How To [chem.rochester.edu]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Comprehensive Comparison Guide: Catalytic Turnover Frequency (TOF) of Platinum Cycloalkene Derivatives
Executive Summary & The Importance of TOF Standardization
In the realm of organometallic catalysis, platinum cycloalkene derivatives represent the gold standard for mediating alkene hydrosilylation and cycloalkene hydrogenation. For drug development professionals and materials scientists, selecting the optimal catalyst requires moving beyond simple yield metrics and evaluating the Turnover Frequency (TOF) .
TOF is the definitive measure of a catalyst's instantaneous efficiency. As formally defined in standard kinetic frameworks, TOF is the derivative of the turnover number (TON) with respect to time per active site, ideally measured at infinite dilution of the catalyst and saturation of the substrates [1][1]. This guide objectively compares the TOF of benchmark homogeneous Pt(0) complexes, emerging Pt(II) N-heterocyclic carbene (NHC) derivatives, and single-atom heterogeneous catalysts, providing the mechanistic causality and experimental protocols necessary for rigorous evaluation.
Mechanistic Causality: The Energy Span Model and The Chalk-Harrod Cycle
To understand why different platinum cycloalkene derivatives exhibit vastly different TOF values, we must analyze the catalytic cycle through the Energy Span Model (ESM) . The ESM posits that the theoretical TOF is dictated not by a single rate-determining step, but by the energy span ( δ E) between the TOF-determining intermediate (TDI) and the TOF-determining transition state (TDTS) [2][2].
In standard hydrosilylation, Pt-cycloalkene complexes operate via the Chalk-Harrod mechanism. Highly electron-rich ligands (like NHCs) stabilize the Pt(0) resting state (lowering the TDI) but can also lower the activation barrier for oxidative addition of the silane (the typical TDTS). Conversely, traditional Pt(0) catalysts like Karstedt's catalyst possess highly labile divinyltetramethyldisiloxane ligands, resulting in a minimal energy span and an exceptionally high TOF, albeit at the cost of thermodynamic stability.
Fig 1. Chalk-Harrod catalytic cycle for Pt-mediated cycloalkene hydrosilylation.
Comparative TOF Data: Platinum Cycloalkene Derivatives
The following table synthesizes quantitative performance data across distinct classes of platinum catalysts.
| Catalyst Class | Representative Complex | TOF (h⁻¹) | TON | Key Advantage | Limitation |
| Homogeneous Pt(0) | Karstedt's Catalyst | > 1,000,000 | ~ 10⁶ | Benchmark industrial activity | Prone to forming inactive Pt black [3][3] |
| Homogeneous Pt(II) | Pt(II) NHC-Cycloalkene | ~ 1,000,000 | 10⁵ | High stability at ppm loading | Requires complex ligand synthesis [3][3] |
| Heterogeneous Pt-SAC | Pt/NR-Al₂O₃-IP | ~ 100,000 | 1.18 × 10⁵ | Excellent recyclability | Lower initial rate vs Pt(0) [4][4] |
| Photoactivated Pt(II) | [Pt(sal)(ppy)] | 12,300 | 32,000 | Temporal control (latency) | Lower overall TOF [5][5] |
Expert Insight: The Agglomeration Penalty
While Karstedt's catalyst boasts the highest theoretical TOF, its practical application is often limited by a rapid drop in active site concentration. The highly active Pt(0) species tend to agglomerate into inactive Pt nanoparticles (Pt black). Single-Atom Catalysts (Pt-SACs) solve this causality loop: by anchoring isolated Pt atoms onto Al₂O₃ nanorods, the catalyst prevents bimolecular deactivation pathways, retaining a high TOF (~10⁵ h⁻¹) across multiple recycling runs without requiring reactivation [4][4].
Experimental Protocol: Self-Validating TOF Determination
To ensure trustworthiness and reproducibility, TOF must be measured using a self-validating kinetic system. The following protocol utilizes in situ ¹H NMR spectroscopy to directly correlate substrate consumption with product formation, ensuring mass balance and eliminating sampling artifacts.
Step 1: Catalyst Preparation (Infinite Dilution Regime)
-
Rationale: TOF must be measured where the reaction rate is strictly first-order with respect to the catalyst.
-
Action: Dissolve the platinum cycloalkene derivative in a non-coordinating deuterated solvent (e.g., toluene- d8 ) to yield a precisely known stock solution. Transfer an aliquot to an NMR tube to achieve a final catalyst concentration in the nanomolar to micromolar range (ppm loading).
Step 2: Substrate Addition (Saturation Regime)
-
Rationale: To measure the maximum intrinsic efficiency ( Vmax equivalent), substrates must be in vast excess (zero-order dependence).
-
Action: Add the cycloalkene (e.g., cyclohexene or 1-octene) and the silane (e.g., dimethylphenylsilane) to the NMR tube to achieve a standard 1.0 M concentration. Seal and equilibrate the tube at 298 K.
Step 3: Kinetic Monitoring via In Situ NMR
-
Rationale: Continuous monitoring prevents the loss of volatile intermediates and provides high-density data points for accurate derivative calculation.
-
Action: Insert the tube into the NMR spectrometer. Acquire ¹H NMR spectra at 30-second intervals. Integrate the disappearance of the cycloalkene vinylic protons against an internal standard (e.g., mesitylene) and cross-validate with the appearance of the alkyl-silane product protons.
Step 4: TOF Derivation (Initial Rate Method)
-
Rationale: Calculating TOF at high conversions introduces errors from substrate depletion and product inhibition.
-
Action: Plot TON (moles of product / moles of catalyst) versus time. Calculate the linear slope ( d(TON)/dt ) strictly within the first 5–10% of conversion. This slope is the standardized TOF.
Fig 2. Self-validating experimental workflow for standardized TOF determination.
Conclusion & Strategic Selection
The selection of a platinum cycloalkene derivative must be dictated by the specific requirements of the chemical process:
-
For maximum instantaneous throughput in continuous flow systems, highly active homogeneous Pt(II) NHC complexes offer the best balance of extreme TOF (10⁶ h⁻¹) and stability [3][3].
-
For pharmaceutical manufacturing where metal contamination is a critical quality attribute (CQA), Pt-SACs provide a high TOF while allowing quantitative catalyst recovery via simple centrifugation [4][4].
-
For materials curing and polymer cross-linking , photoactivated[Pt(sal)(ppy)] complexes sacrifice absolute TOF for essential thermal latency and precise spatial-temporal control [5][5].
Sources
Navigating the Disposal of Dichloro((1,2-eta)-cyclohexene)platinum: A Guide for Laboratory Professionals
The proper handling and disposal of organometallic compounds are paramount to ensuring a safe and compliant laboratory environment. Dichloro((1,2-eta)-cyclohexene)platinum, a valuable platinum-based catalyst and precursor, requires a methodical and informed approach to its end-of-life management. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of this compound, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal procedures commence, a thorough understanding of the hazards associated with dichloro((1,2-eta)-cyclohexene)platinum is essential. While a specific Safety Data Sheet (SDS) for the monomer may not always be readily available, the dimeric form, Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)], provides critical safety information that can be extrapolated with a high degree of confidence.
Based on available data, this class of platinum compounds presents the following hazards:
-
Flammable Solid: Poses a fire risk and should be handled away from ignition sources.[1]
-
Corrosive to Metals: May damage metallic containers or equipment.[1]
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Respiratory Sensitizer: Can cause allergic skin reactions and asthma-like symptoms or breathing difficulties if inhaled.[1]
Table 1: Hazard Classifications for Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)] [1]
| Hazard Classification | Category | Signal Word | Hazard Code |
| Flammable solids | 2 | Warning | H228 |
| Corrosive to Metals | 1 | Warning | H290 |
| Acute toxicity (oral, dermal, inhalation) | 4 | Warning | H302 + H312 + H332 |
| Skin sensitisation | 1 | Warning | H317 |
| Sensitization, respiratory | 1 | Danger | H334 |
Given these hazards, a comprehensive risk assessment should be conducted prior to any disposal activities. This assessment must consider the quantity of the compound to be disposed of, the potential for exposure, and the available control measures.
Personal Protective Equipment (PPE): The First Line of Defense
Due to the toxic and sensitizing nature of dichloro((1,2-eta)-cyclohexene)platinum, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following PPE should be worn at all times when handling the compound or its waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
For Minor Spills:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the required personal protective equipment.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.
-
Collect the Waste: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste. Follow with a thorough wash with soap and water.
For Major Spills:
In the case of a large spill, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal Procedures: A Step-by-Step Guide
The disposal of dichloro((1,2-eta)-cyclohexene)platinum must be conducted in accordance with local, state, and federal regulations. A key consideration for platinum-containing waste is the potential for precious metal recovery, which is encouraged by the U.S. Environmental Protection Agency (EPA).
Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical for safe and compliant disposal.
-
Solid Waste:
-
Place any unreacted dichloro((1,2-eta)-cyclohexene)platinum, contaminated labware (e.g., weighing boats, filter paper), and used absorbent materials into a designated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the compound and its potential decomposition products.
-
The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable Solid," "Toxic," "Sensitizer").
-
-
Liquid Waste:
-
Collect any solutions containing dichloro((1,2-eta)-cyclohexene)platinum and contaminated solvents in a separate, labeled hazardous waste container for liquids.
-
Never dispose of this compound down the drain.
-
-
Empty Containers:
-
The original container of dichloro((1,2-eta)-cyclohexene)platinum should be triple-rinsed with a suitable solvent (e.g., acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, the container can be disposed of as non-hazardous waste, or as directed by your institution's EHS department.
-
Disposal Pathway: Prioritizing Reclamation
The EPA provides a partial exemption from full Resource Conservation and Recovery Act (RCRA) Subtitle C regulations for hazardous wastes that contain economically significant amounts of precious metals, provided they are sent for reclamation.[2][3][4] This is the preferred disposal route for dichloro((1,2-eta)-cyclohexene)platinum waste.
Workflow for Precious Metal Reclamation:
Caption: Waste Management Workflow for Platinum Compound Disposal.
Final Disposal (If Reclamation is Not Feasible)
If reclamation is not a viable option, the waste must be disposed of as hazardous waste through a licensed hazardous waste disposal facility. Your institution's EHS department will manage this process, ensuring compliance with all applicable regulations.
Decontamination of Laboratory Equipment
All laboratory equipment that has come into contact with dichloro((1,2-eta)-cyclohexene)platinum must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., acetone) to remove the bulk of the residual compound. Collect this rinsate as hazardous liquid waste.
-
Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of dichloro((1,2-eta)-cyclohexene)platinum waste is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and scientists can minimize risks, ensure regulatory compliance, and contribute to the sustainable practice of precious metal recovery. Always consult your institution's specific safety protocols and your EHS department for guidance tailored to your unique laboratory environment.
References
-
Generator Storage Requirements for Part 266, Subpart F, Precious Metals Recovery. U.S. Environmental Protection Agency. [Link]
-
Precious Metals Recycling. Lion Technology. [Link]
-
Hazardous Waste Recycling Regulations. U.S. Environmental Protection Agency. [Link]
-
Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)] Safety Data Sheet. NextSDS. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
